2,3-Diphosphoglyceric Acid
Descripción
2,3-Diphosphoglyceric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-bisphospho-D-glycerate has been reported in Homo sapiens and Microbacterium with data available.
2,3-bisphospho-D-glyceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2,3-diphosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHUEYCVLUUEJJ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,3-Diphosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14438-19-8 | |
| Record name | Glyceric acid, bis(dihydrogen phosphate), D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014438198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphosphoglyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Discovery of 2,3-Diphosphoglycerate: A Historical and Technical Retrospective on the Work of Benesch and Benesch
A comprehensive guide for researchers, scientists, and drug development professionals on the seminal research that unveiled the allosteric regulation of hemoglobin by 2,3-diphosphoglycerate (2,3-DPG), fundamentally altering our understanding of oxygen transport in the blood.
Introduction
In 1967, the landscape of respiratory physiology and hematology was irrevocably changed by the groundbreaking discovery of Reinhold Benesch and Ruth Benesch.[1][2] Their research identified 2,3-diphosphoglycerate (2,3-DPG), an organic phosphate present in high concentrations in human erythrocytes, as a crucial allosteric modulator of hemoglobin's affinity for oxygen.[2] This finding provided a long-sought-after explanation for the discrepancy between the oxygen-binding properties of hemoglobin in free solution and within red blood cells, a puzzle that had perplexed scientists for decades. This technical guide revisits the core findings of the Benesches' research, presenting their quantitative data, detailing their experimental methodologies, and providing visual representations of the key pathways and workflows that underpinned their landmark discovery.
The Core Discovery: 2,3-DPG as a Potent Allosteric Effector
The central tenet of Benesch and Benesch's work was the demonstration that 2,3-DPG significantly reduces the affinity of hemoglobin for oxygen.[2] They observed that the addition of 2,3-DPG to a solution of "stripped" hemoglobin—hemoglobin that has been purified to remove endogenous organic phosphates—caused a marked rightward shift in the oxygen-hemoglobin dissociation curve. This shift indicated that a higher partial pressure of oxygen was required to achieve the same level of hemoglobin saturation, signifying a decrease in oxygen affinity.
This allosteric regulation is achieved through the preferential binding of 2,3-DPG to the deoxygenated (T-state) conformation of the hemoglobin tetramer.[3] By stabilizing the T-state, 2,3-DPG promotes the release of oxygen from hemoglobin, particularly in the peripheral tissues where the partial pressure of oxygen is lower. The stoichiometry of this interaction was determined to be one mole of 2,3-DPG per mole of hemoglobin tetramer.
Quantitative Data: The Impact of 2,3-DPG on Hemoglobin's Oxygen Affinity
The meticulous quantitative work of Benesch and Benesch provided the concrete evidence for their discovery. The following table summarizes key data from their 1968 publication in the Proceedings of the National Academy of Sciences (PNAS), illustrating the dose-dependent effect of 2,3-DPG on the oxygen affinity of human hemoglobin, as measured by the logarithm of the partial pressure of oxygen at which hemoglobin is 50% saturated (log P50).
| Total 2,3-DPG Concentration (moles/liter) | log [2,3-DPG] | log P50 |
| 0 | - | 0.23 |
| 2 x 10⁻⁴ | -3.82 | 0.50 |
| 3 x 10⁻⁴ | -3.60 | 0.64 |
| 4 x 10⁻⁴ | -3.46 | 0.69 |
| 6 x 10⁻⁴ | -3.26 | 0.79 |
| 8 x 10⁻⁴ | -3.12 | 0.84 |
| 10 x 10⁻⁴ | -3.02 | 0.88 |
| 25 x 10⁻⁴ | -2.60 | 0.98 |
Data adapted from Benesch R, Benesch RE, Yu CI. (1968). Reciprocal binding of oxygen and diphosphoglycerate by human hemoglobin. Proc Natl Acad Sci U S A. 59(2):526-32.[4]
Key Experimental Protocols
The elegant yet rigorous experimental design employed by the Benesches was central to their discovery. The following outlines the key methodologies they utilized.
Preparation of "Stripped" (Phosphate-Free) Hemoglobin
A crucial first step in their experiments was the preparation of hemoglobin devoid of the organic phosphates that are normally present in red blood cells. This "stripped" hemoglobin served as a clean baseline for studying the effects of adding back specific compounds like 2,3-DPG.
Methodology:
-
Hemolysate Preparation: Human red blood cells were washed and then lysed to release their hemoglobin content.
-
Gel Filtration Chromatography: The resulting hemolysate was passed through a Sephadex G-25 column.
-
Elution: The column was equilibrated and eluted with a 0.1 M sodium chloride solution. This process effectively separated the larger hemoglobin molecules from smaller molecules, including organic phosphates like 2,3-DPG and ATP.
-
Verification: The final preparation was confirmed to be phosphate-free.
Determination of Oxygen-Hemoglobin Dissociation Curves
To quantify the effect of 2,3-DPG on hemoglobin's oxygen affinity, Benesch and Benesch measured the oxygen-hemoglobin dissociation curves under various conditions.
Methodology:
-
Sample Preparation: Solutions of "stripped" hemoglobin were prepared at a concentration of 0.3% in 0.1 M NaCl at 20°C and a pH of 7.0 (measured before deoxygenation). Varying concentrations of 2,3-DPG were added to these solutions.
-
Tonometry: The hemoglobin solutions were placed in a tonometer, a specialized apparatus that allows for the precise control of the gas phase in equilibrium with the liquid.
-
Deoxygenation and Reoxygenation: The samples were first deoxygenated by equilibration with an oxygen-free gas (e.g., nitrogen). Subsequently, known partial pressures of oxygen were incrementally introduced into the tonometer.
-
Spectrophotometric Measurement: At each oxygen partial pressure, the percentage of oxyhemoglobin was determined spectrophotometrically. The distinct absorption spectra of oxyhemoglobin and deoxyhemoglobin allow for their relative concentrations to be accurately measured.
-
Data Plotting: The percentage of oxyhemoglobin saturation was plotted against the partial pressure of oxygen to generate the oxygen-hemoglobin dissociation curve. From this curve, the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) was determined.
Visualizing the Discovery: Pathways and Workflows
To further elucidate the concepts and processes central to the Benesches' research, the following diagrams have been generated using the DOT language.
Conclusion and Future Perspectives
The seminal work of Reinhold and Ruth Benesch on the role of 2,3-diphosphoglycerate fundamentally reshaped our understanding of oxygen transport and delivery. Their discovery not only solved a long-standing physiological riddle but also opened up new avenues of research into the pathophysiology of various diseases, including anemia, and informed practices in blood storage and transfusion medicine. The elegant experimental design and rigorous quantitative analysis that characterized their research serve as a timeless example of scientific inquiry. For contemporary researchers and drug development professionals, a deep appreciation of this historical perspective is invaluable, providing a foundational understanding of hemoglobin allostery that continues to inspire the development of novel therapeutic strategies for a range of hematological and ischemic disorders.
References
The Rapoport-Luebering Pathway: A Technical Guide to the Biosynthesis of 2,3-Diphosphoglyceric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Rapoport-Luebering pathway, the metabolic route responsible for the synthesis of 2,3-Diphosphoglyceric Acid (2,3-DPG). This crucial metabolite, primarily found in erythrocytes, plays a pivotal role in regulating hemoglobin's affinity for oxygen, thereby ensuring efficient oxygen delivery to tissues. Understanding the intricacies of this pathway is paramount for research in hematology, metabolic disorders, and the development of therapeutic agents targeting oxygen transport.
The Core Pathway: Biosynthesis and Degradation of 2,3-DPG
The Rapoport-Luebering pathway, also known as the Rapoport-Luebering shunt, is a detour from the standard glycolytic pathway in red blood cells.[1][2] Instead of the direct conversion of 1,3-bisphosphoglycerate (1,3-BPG) to 3-phosphoglycerate (3-PG) with the concomitant production of ATP, this shunt synthesizes 2,3-DPG.[2][3] This process is primarily mediated by the bifunctional enzyme Bisphosphoglycerate Mutase (BPGM).[1][2]
The synthesis of 2,3-DPG from 1,3-BPG is catalyzed by the synthase activity of BPGM.[4][5] Subsequently, 2,3-DPG can be hydrolyzed back to 3-PG by the phosphatase activity of BPGM, or alternatively, to 2-phosphoglycerate (2-PG) by the enzyme Multiple Inositol Polyphosphate Phosphatase (MIPP1).[3][6][7] This re-entry into the glycolytic pathway bypasses an ATP-generating step, signifying an energetic trade-off for the crucial function of 2,3-DPG.[7]
Quantitative Data on Pathway Components
A thorough understanding of the Rapoport-Luebering pathway necessitates a quantitative analysis of its key components. The following tables summarize the kinetic properties of the primary enzymes and the typical concentrations of relevant metabolites within human erythrocytes.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Activity | Km | Vmax | Notes |
| Bisphosphoglycerate Mutase (BPGM) | 1,3-BPG | Synthase | - | - | The primary activity of BPGM is synthase activity.[4] |
| 2,3-BPG | Phosphatase | 77.9 ± 5.0 µM | 0.20 ± 0.10 µmol NADH min-1 | Activity is stimulated by 2-phosphoglycolate.[4] | |
| Multiple Inositol Polyphosphate Phosphatase (MIPP1) | 2,3-BPG | Phosphatase | 0.61 ± 0.02 mM | 15.8 ± 0.2 nmol/mg protein/min | Active at 4°C, contributing to 2,3-DPG loss in stored blood.[6][8] |
Table 2: Typical Metabolite Concentrations in Human Erythrocytes
| Metabolite | Concentration (pmol/million cells) |
| 2,3-Diphosphoglycerate (2,3-DPG) | High abundance |
| Adenosine Monophosphate (AMP) | High abundance |
| Lactate | Highest abundance |
| Cytosine | Lowest abundance |
| Glucose-6-phosphate | - |
| Fructose-6-phosphate | - |
| Fructose-1,6-bisphosphate | - |
| Dihydroxyacetone phosphate | - |
| Glyceraldehyde-3-phosphate | - |
| 3-Phosphoglycerate | - |
| 2-Phosphoglycerate | - |
| Phosphoenolpyruvate | - |
| Pyruvate | ~0.06 mM |
| Adenosine Triphosphate (ATP) | - |
| Inorganic Phosphate (Pi) | - |
| NAD+ | - |
| NADH | - |
| (Note: Specific concentrations for all metabolites in a single unit are not consistently reported across literature; relative abundances are noted where specific values are unavailable from the provided search results. The concentration of pyruvate in red blood cells is approximately 0.06 mM[9]) |
Regulation of the Rapoport-Luebering Pathway
The flux through the Rapoport-Luebering pathway is tightly regulated to meet the body's changing oxygen demands. Several factors influence the activity of the key enzymes and, consequently, the intracellular concentration of 2,3-DPG.
Key regulatory mechanisms include:
-
pH: Alkalosis (higher pH) stimulates BPGM activity and inhibits MIPP1, leading to increased 2,3-DPG levels.[7][10] Conversely, acidosis inhibits BPGM, reducing 2,3-DPG synthesis.[10]
-
Inorganic Phosphate (Pi): Higher concentrations of inorganic phosphate stimulate the pathway.[10]
-
Product Inhibition: High concentrations of 2,3-DPG inhibit the synthase activity of BPGM, creating a negative feedback loop.[10]
-
Hypoxia: Conditions of low oxygen, such as at high altitudes, lead to an increase in 2,3-DPG synthesis to facilitate oxygen release to tissues.[10][11]
-
Hormonal Control: Catecholamines have been shown to stimulate 2,3-DPG production.[10]
Experimental Protocols
Accurate quantification of 2,3-DPG is essential for research and clinical applications. Below are generalized protocols for two common methods.
Enzymatic Assay for 2,3-DPG Quantification
This method relies on the enzymatic conversion of 2,3-DPG and the subsequent measurement of a change in NADH absorbance.
Protocol:
-
Sample Preparation:
-
Collect whole blood in heparinized tubes and place immediately on ice.
-
Centrifuge to pellet the red blood cells (RBCs).
-
Wash the RBC pellet with an isotonic saline solution.
-
Lyse the RBCs by adding a cold deproteinizing agent, such as perchloric acid.[12]
-
Neutralize the sample with a solution like potassium carbonate.[12]
-
Centrifuge to remove the precipitated protein.
-
Collect the clear supernatant for analysis.[12]
-
-
Enzymatic Reaction:
-
Commercially available kits are often used for this step.[12][13]
-
The assay mixture typically contains phosphoglycerate mutase, enolase, pyruvate kinase, lactate dehydrogenase, and NADH.
-
The addition of the sample (containing 2,3-DPG) initiates a series of enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+.
-
-
Measurement and Calculation:
LC-MS/MS Method for 2,3-DPG Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for 2,3-DPG analysis.
Protocol:
-
Sample Preparation:
-
Collect and process RBCs as described in the enzymatic assay protocol.
-
Extract metabolites from the RBCs using a cold solvent, such as 80% methanol.[15]
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer. An ion exchange column is often used for separation.[15]
-
The 2,3-DPG is separated from other metabolites based on its physicochemical properties.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio of 2,3-DPG and its fragments for quantification.
-
-
Data Analysis:
Conclusion
The Rapoport-Luebering pathway is a critical metabolic shunt that fine-tunes oxygen delivery in the body. Its central product, 2,3-DPG, is a key allosteric regulator of hemoglobin.[1][3] A comprehensive understanding of the biosynthesis of 2,3-DPG, including the kinetics of the involved enzymes, the regulatory mechanisms, and precise methods for its quantification, is vital for advancing research in areas such as transfusion medicine, the development of blood substitutes, and the treatment of diseases characterized by impaired oxygen transport. This guide provides a foundational technical overview to support these endeavors.
References
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. medical-junction.com [medical-junction.com]
- 3. Rapoport-Luebering glycolytic shunt | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human erythrocyte bisphosphoglycerate mutase: inactivation by glycation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dephosphorylation of 2,3-bisphosphoglycerate by MIPP expands the regulatory capacity of the Rapoport–Luebering glycolytic shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Luebering-Rapoport Shunt: A Technical Guide to its Physiological Significance in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Luebering-Rapoport shunt, a critical metabolic pathway in erythrocytes. We will delve into its core function, regulatory mechanisms, and profound implications for oxygen transport in both health and disease. This document offers a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development endeavors.
Core Concepts: The Luebering-Rapoport Shunt and its Physiological Imperative
The Luebering-Rapoport shunt is a specialized metabolic pathway that exists as a bypass to the standard glycolytic pathway in mature red blood cells (erythrocytes).[1][2] Its primary and most crucial function is the synthesis of 2,3-bisphosphoglycerate (2,3-BPG), a molecule of profound physiological importance.[1][3] In most cells, glycolysis is optimized for ATP production. However, in erythrocytes, a significant portion of the glycolytic flux—estimated to be around 15-25%—is diverted through this shunt.[4][5]
The central role of the Luebering-Rapoport shunt lies in its ability to modulate the oxygen-carrying capacity of hemoglobin. 2,3-BPG is an allosteric effector of hemoglobin, meaning it binds to a site distinct from the oxygen-binding site and influences hemoglobin's affinity for oxygen.[3][6] Specifically, 2,3-BPG binds with greater affinity to deoxygenated hemoglobin than to oxygenated hemoglobin.[6] This interaction stabilizes the "T" (tense) state of hemoglobin, which has a lower affinity for oxygen.[3][7] The physiological consequence is a rightward shift in the hemoglobin-oxygen dissociation curve, facilitating the release of oxygen to the tissues where it is most needed.[3][6][7]
Quantitative Data: 2,3-BPG Levels in Health and Disease
The concentration of 2,3-BPG in erythrocytes is a dynamic parameter that responds to various physiological and pathological conditions. Understanding these quantitative changes is crucial for diagnosing and managing a range of clinical disorders. The following table summarizes 2,3-BPG levels in different states.
| Condition | Number of Subjects (n) | Hemoglobin (g/dL) | 2,3-BPG (mM) | Reference |
| Normality | 120 | 14.2 ± 1.6 | 4.54 ± 0.57 | [6] |
| Hyperthyroidism | 35 | 13.7 ± 1.4 | 5.66 ± 0.69 | [6] |
| Iron Deficiency Anemia | 40 | 10.0 ± 1.7 | 5.79 ± 1.02 | [6] |
| Chronic Respiratory Disease with Hypoxia | 47 | 16.4 ± 2.2 | 5.29 ± 1.13 | [6] |
| Stored Blood (Refrigerated for 24 hours) | - | - | ~3.0 - 3.5 | [1] |
| Stored Blood (Refrigerated for 2 weeks) | - | - | Depleted | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes of the Luebering-Rapoport shunt and its experimental analysis, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the Luebering-Rapoport shunt.
Measurement of 2,3-Bisphosphoglycerate (2,3-BPG)
Principle: The enzymatic assay for 2,3-BPG is a widely used method. It relies on the spectrophotometric measurement of the change in NADH concentration. The assay involves the hydrolysis of 2,3-BPG to 3-phosphoglycerate (3-PG) by bisphosphoglycerate phosphatase. The 3-PG is then used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm. Commercial kits are available for this assay.[8][9]
Methodology:
-
Sample Preparation: Whole blood is collected in heparinized tubes. An aliquot is deproteinized, typically with perchloric acid, to precipitate proteins. The sample is then neutralized with a base, such as potassium carbonate.[8]
-
Assay Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, NADH, and the coupling enzymes phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase.[10]
-
Reaction Initiation and Measurement: The deproteinized and neutralized sample is added to the assay mixture. The reaction is initiated by the addition of bisphosphoglycerate phosphatase. The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Quantification: The concentration of 2,3-BPG is determined by comparing the rate of NADH oxidation to a standard curve prepared with known concentrations of 2,3-BPG.
Assay of Bisphosphoglycerate Mutase (BPGM) Activity
Principle: The activity of bisphosphoglycerate mutase (BPGM), the enzyme responsible for the synthesis of 2,3-BPG from 1,3-bisphosphoglycerate, can be determined using a coupled enzyme assay. The production of 2,3-BPG is linked to a reaction that can be monitored spectrophotometrically. Alternatively, enzyme-linked immunosorbent assays (ELISAs) are available for the quantitative determination of BPGM protein levels.[11][12][13]
Methodology (Coupled Enzyme Assay):
-
Sample Preparation: Erythrocytes are lysed to release their contents, and the hemolysate is used as the enzyme source.
-
Assay Mixture: A reaction mixture is prepared containing a buffer, the substrate 1,3-bisphosphoglycerate, and any necessary cofactors.
-
Coupling Reactions: The product, 2,3-BPG, can be subsequently hydrolyzed by a phosphatase, and the resulting 3-phosphoglycerate can be measured through a series of reactions leading to a change in NADH absorbance, similar to the 2,3-BPG measurement assay.
-
Measurement: The rate of change in absorbance at 340 nm is proportional to the BPGM activity.
Determination of the Hemoglobin-Oxygen Dissociation Curve
Principle: The hemoglobin-oxygen dissociation curve illustrates the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen. This curve can be determined experimentally by exposing a blood sample to varying oxygen tensions and measuring the corresponding hemoglobin saturation.[14]
Methodology (Polarographic/Spectrophotometric Method):
-
Sample Preparation: A sample of whole blood or a red blood cell suspension is placed in a tonometer, a device that allows for the equilibration of the sample with gases of known oxygen concentrations.
-
Deoxygenation and Reoxygenation: The sample is first deoxygenated by flushing with an oxygen-free gas mixture (e.g., nitrogen). Then, gas mixtures with progressively increasing oxygen concentrations are introduced.
-
Measurement: At each oxygen tension, the pO2 is measured using a Clark-type oxygen electrode, and the corresponding hemoglobin oxygen saturation is determined spectrophotometrically by measuring the absorbance at wavelengths where oxyhemoglobin and deoxyhemoglobin have different absorption characteristics.[15][16]
-
Data Analysis: The data points of pO2 versus oxygen saturation are plotted to generate the dissociation curve. The P50 value, the pO2 at which hemoglobin is 50% saturated, is a key parameter derived from this curve.[17]
Conclusion
The Luebering-Rapoport shunt, through its production of 2,3-BPG, represents a critical regulatory node in erythrocyte metabolism, fine-tuning the delivery of oxygen to tissues throughout the body. Its activity is modulated in response to physiological demands, such as adaptation to high altitude and in pathological states like anemia and chronic lung disease.[6] The methodologies outlined in this guide provide a framework for the quantitative assessment of this pathway and its physiological consequences. For researchers and professionals in drug development, a thorough understanding of the Luebering-Rapoport shunt offers potential avenues for therapeutic intervention in conditions characterized by impaired oxygen transport. Further investigation into the intricate regulation of this shunt will undoubtedly continue to yield valuable insights into human physiology and disease.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Model of 2,3-bisphosphoglycerate metabolism in the human erythrocyte based on detailed enzyme kinetic equations: in vivo kinetic characterization of 2,3-bisphosphoglycerate synthase/phosphatase using 13C and 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in 2,3-DPG content and oxygen affinity in erythrocytes stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Model of 2,3-bisphosphoglycerate metabolism in the human erythrocyte based on detailed enzyme kinetic equations: computer simulation and metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. mybiosource.com [mybiosource.com]
- 13. An enzyme‐linked immunosorbent assay and reference ranges for bisphosphoglycerate mutase in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. physiology - How does one experimentally obtain a hemoglobin-oxygen dissociation curve? - Biology Stack Exchange [biology.stackexchange.com]
- 17. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
Regulation of 2,3-Diphosphoglyceric Acid Metabolism: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis and Degradation of a Key Allosteric Effector
Introduction
2,3-Diphosphoglyceric acid (2,3-DPG), also known as 2,3-bisphosphoglycerate (2,3-BPG), is a crucial small molecule primarily found in the erythrocytes of mammals. It plays a pivotal role in regulating the oxygen-carrying capacity of hemoglobin. By binding preferentially to deoxyhemoglobin, 2,3-DPG stabilizes the T-state conformation, leading to a decrease in hemoglobin's affinity for oxygen and facilitating oxygen release to the tissues. The intracellular concentration of 2,3-DPG is tightly controlled through a delicate balance between its synthesis and degradation, a process governed by the bifunctional enzyme diphosphoglycerate mutase (DPGM). This technical guide provides a comprehensive overview of the regulatory mechanisms governing 2,3-DPG metabolism, intended for researchers, scientists, and professionals in drug development.
The Rapoport-Luebering Shunt: The Hub of 2,3-DPG Metabolism
The synthesis and degradation of 2,3-DPG occur via the Rapoport-Luebering shunt, a side pathway of glycolysis in erythrocytes. This shunt bypasses the ATP-generating step catalyzed by phosphoglycerate kinase.
Synthesis of 2,3-DPG: The synthesis of 2,3-DPG is catalyzed by the synthase activity of DPGM. This reaction involves the isomerization of 1,3-bisphosphoglycerate (1,3-BPG), a glycolytic intermediate, to 2,3-DPG.
Degradation of 2,3-DPG: The degradation of 2,3-DPG is catalyzed by the phosphatase activity of DPGM, which hydrolyzes 2,3-DPG to 3-phosphoglycerate (3-PG) and inorganic phosphate (Pi). 3-PG can then re-enter the glycolytic pathway.
Regulation of Diphosphoglycerate Mutase (DPGM) Activity
The activity of the bifunctional enzyme DPGM is the primary point of control for 2,3-DPG levels. Its synthase and phosphatase activities are reciprocally regulated by a variety of factors.
Allosteric Regulation
A key feature of DPGM regulation is its response to allosteric effectors, which differentially modulate its synthase and phosphatase activities.
-
2,3-Diphosphoglycerate (2,3-DPG): 2,3-DPG itself acts as a feedback inhibitor of the synthase activity of DPGM[1]. This feedback mechanism helps to maintain stable intracellular concentrations of 2,3-DPG.
-
2-Phosphoglycolate (2-PG): 2-Phosphoglycolate is a potent allosteric activator of the phosphatase activity of DPGM. The binding of 2-PG to a site distinct from the active site is thought to induce a conformational change that enhances the hydrolysis of 2,3-DPG. The activation is concentration-dependent, significantly increasing the phosphatase activity even at low micromolar concentrations of 2-PG.
-
3-Phosphoglycerate (3-PG): 3-Phosphoglycerate acts as an inhibitor of the phosphatase activity of DPGM. This inhibition is competitive with respect to 2,3-DPG, suggesting that 3-PG binds to the active site of the enzyme.
Regulation by pH
The intracellular pH of erythrocytes is a critical determinant of 2,3-DPG concentration.
-
Alkalosis (Higher pH): An increase in pH stimulates glycolysis, leading to an increased supply of 1,3-BPG for 2,3-DPG synthesis. Concurrently, alkalosis inhibits the phosphatase activity of DPGM. The net result is an accumulation of 2,3-DPG.
-
Acidosis (Lower pH): A decrease in pH has the opposite effect. Acidosis inhibits glycolysis, reducing the availability of 1,3-BPG. Furthermore, the synthase activity of DPGM is strongly inhibited by protons, while the phosphatase activity is activated. This leads to a net decrease in 2,3-DPG levels.
Hormonal Regulation
Certain hormones can influence the levels of 2,3-DPG in erythrocytes, primarily by modulating the expression or activity of glycolytic enzymes.
-
Thyroid Hormones: Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), have been shown to increase the concentration of 2,3-DPG. This effect is believed to be mediated by the stimulation of erythrocyte glycolytic activity, leading to an increased synthesis of 2,3-DPG. Studies suggest that thyroid hormones may directly stimulate the diphosphoglycerate mutase enzyme.
-
Androgens: Androgens have also been reported to induce an increase in erythrocytic 2,3-DPG levels.
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data on the kinetics of diphosphoglycerate mutase.
Table 1: Kinetic Parameters of DPGM Phosphatase Activity in the Presence of 2-Phosphoglycolate.
| 2-Phosphoglycolate (µM) | Km for 2,3-DPG (µM) | kcat (s-1) |
| 0 | 77.9 | 0.03 |
| 10 | 42.0 | 0.12 |
| 25 | 69.8 | 0.25 |
| 50 | 117.0 | 0.45 |
| 100 | 198.0 | 0.81 |
| 250 | 432.0 | 1.80 |
| 500 | 780.0 | 3.20 |
| 1000 | 1400.0 | 5.60 |
Data adapted from kinetic analysis of 2,3-BPG hydrolysis by BPGM.
Table 2: Influence of pH on DPGM Activity.
| pH | Synthase Activity | Phosphatase Activity |
| 6.9 | Strongly Inhibited | Activated |
| 7.4 | Optimal | Less Active |
Qualitative summary based on multiple sources.
Experimental Protocols
Measurement of 2,3-Diphosphoglycerate Concentration in Red Blood Cells
1. Spectrophotometric Enzymatic Assay
This method is based on the enzymatic degradation of 2,3-DPG and the subsequent measurement of NADH oxidation.
Principle: 2,3-DPG is hydrolyzed by the phosphatase activity of phosphoglycerate mutase (PGM), activated by glycolate-2-phosphate, to produce 3-phosphoglycerate (3-PG). 3-PG is then converted through a series of coupled enzymatic reactions involving phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), triosephosphate isomerase (TIM), and glycerol-3-phosphate dehydrogenase (GDH). This reaction sequence leads to the oxidation of two moles of NADH for every mole of 2,3-DPG present in the sample. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the initial concentration of 2,3-DPG.
Reagents:
-
Deproteinization Solution: 0.6 M Perchloric Acid
-
Neutralization Solution: 2.5 M Potassium Carbonate
-
Assay Buffer: 48 mM Triethanolamine buffer, pH 7.6, containing 5.2 mM EDTA and 5.3 mM MgCl2
-
ATP/NADH Solution: Prepare fresh by dissolving ATP and NADH in assay buffer to final concentrations of approximately 10 mM and 2 mM, respectively.
-
Enzyme Mix 1: A lyophilized mixture containing PGM, PGK, GAP-DH, TIM, and GDH. Reconstitute according to the manufacturer's instructions.
-
Enzyme Mix 2 (Activating PGM): A lyophilized mixture containing PGM and glycolate-2-phosphate. Reconstitute according to the manufacturer's instructions.
Procedure:
-
Sample Preparation (Deproteinization):
-
To 1 volume of whole blood, add 4 volumes of ice-cold 0.6 M perchloric acid.
-
Mix thoroughly and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize by adding 1/10th volume of 2.5 M potassium carbonate.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the sample for the assay.
-
-
Assay:
-
In a cuvette, mix the assay buffer, ATP/NADH solution, and Enzyme Mix 1.
-
Add the deproteinized sample to the cuvette and mix.
-
Incubate at room temperature for 5 minutes to allow for the conversion of any endogenous 3-PG.
-
Read the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding Enzyme Mix 2 (activating PGM).
-
Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).
-
The change in absorbance (ΔA = A1 - A2) is used to calculate the 2,3-DPG concentration.
-
Calculation: The concentration of 2,3-DPG can be calculated using the Beer-Lambert law, taking into account the stoichiometry of the reaction (2 moles of NADH oxidized per mole of 2,3-DPG) and the dilution of the sample.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of 2,3-DPG.
Principle: 2,3-DPG is extracted from red blood cells and separated from other cellular components using liquid chromatography. The separated 2,3-DPG is then ionized and detected by a tandem mass spectrometer. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of packed red blood cells, add a known amount of a stable isotope-labeled internal standard for 2,3-DPG.
-
Add 4 volumes of ice-cold methanol to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Monitor the specific precursor-to-product ion transitions for both 2,3-DPG and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Construct a calibration curve using known concentrations of 2,3-DPG and the internal standard. The concentration of 2,3-DPG in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
The regulation of 2,3-diphosphoglycerate synthesis and degradation is a complex process, finely tuned to meet the oxygen delivery demands of the body. The bifunctional enzyme diphosphoglycerate mutase is the central player in this regulatory network, with its synthase and phosphatase activities being modulated by allosteric effectors, pH, and hormonal signals. A thorough understanding of these regulatory mechanisms is essential for researchers in hematology, physiology, and drug development, particularly for investigating conditions associated with altered oxygen transport and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists working in this critical area of research.
References
The Clinical Significance of 2,3-Diphosphoglyceric Acid Levels in Human Health: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Diphosphoglyceric acid (2,3-DPG), a small glycolytic intermediate found in high concentrations in human erythrocytes, plays a pivotal role in oxygen homeostasis. Its primary function is to allosterically modulate the oxygen affinity of hemoglobin, thereby facilitating oxygen release to the tissues. Alterations in 2,3-DPG levels are observed in a multitude of physiological and pathological states, making it a significant biomarker and a potential therapeutic target. This technical guide provides a comprehensive overview of the clinical significance of 2,3-DPG, including its synthesis and metabolism, its role in various diseases, methods for its quantification, and its implications for blood storage and transfusion medicine.
Introduction
This compound, also known as 2,3-bisphosphoglycerate (2,3-BPG), is a key organic phosphate in red blood cells.[1] It is a product of the Rapoport-Luebering shunt, a side pathway of glycolysis.[2] The profound impact of 2,3-DPG on the oxygen-hemoglobin dissociation curve was first elucidated in 1967, revolutionizing our understanding of oxygen transport.[3] An increase in intra-erythrocytic 2,3-DPG concentration decreases hemoglobin's affinity for oxygen, shifting the oxygen dissociation curve to the right and enhancing oxygen delivery to peripheral tissues.[1][2] Conversely, a decrease in 2,3-DPG levels leads to a leftward shift, increasing oxygen affinity and potentially causing tissue hypoxia.[1] This guide will delve into the multifaceted clinical relevance of 2,3-DPG levels in human health and disease.
Biochemistry and Metabolism of 2,3-DPG
The synthesis and degradation of 2,3-DPG are intricately linked to the glycolytic pathway within erythrocytes through the Rapoport-Luebering shunt.
The Rapoport-Luebering Shunt
The Rapoport-Luebering shunt bypasses the ATP-generating step in glycolysis catalyzed by phosphoglycerate kinase. Instead, 1,3-bisphosphoglycerate is converted to 2,3-bisphosphoglycerate by the enzyme bisphosphoglycerate mutase.[4] 2,3-DPG is then hydrolyzed to 3-phosphoglycerate by 2,3-bisphosphoglycerate phosphatase, re-entering the main glycolytic pathway.[4] This shunt is crucial for maintaining the high concentrations of 2,3-DPG necessary for efficient oxygen release.
References
Methodological & Application
Application Notes and Protocols for Spectrophotometric Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the spectrophotometric measurement of 2,3-diphosphoglycerate (2,3-DPG) in whole blood samples. The following sections offer comprehensive guidance on two primary methodologies: enzymatic assays and Enzyme-Linked Immunosorbent Assays (ELISA), enabling researchers to select and implement the most suitable method for their specific needs.
Introduction
2,3-Diphosphoglycerate (2,3-DPG) is a crucial metabolite in erythrocytes that regulates the oxygen affinity of hemoglobin.[1] Its concentration can be indicative of various physiological and pathological states, making its accurate measurement essential in many areas of research and drug development. Spectrophotometric methods offer reliable and accessible means for quantifying 2,3-DPG in whole blood. This document outlines the principles, protocols, and performance characteristics of the most common spectrophotometric approaches.
Methodologies for 2,3-DPG Measurement
Two principal spectrophotometric methods are widely employed for the quantification of 2,3-DPG in whole blood:
-
Enzymatic Assays: These methods are based on the enzymatic conversion of 2,3-DPG, leading to a change in the absorbance of a reporter molecule, typically the oxidation of NADH to NAD+.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): These immunoassays utilize the high specificity of antibodies to detect 2,3-DPG. They are available in two main formats: sandwich ELISA and competitive ELISA.[3][4]
Quantitative Data Presentation
The following tables summarize the quantitative performance data for commercially available enzymatic and ELISA kits for 2,3-DPG measurement.
Table 1: Performance Characteristics of Enzymatic 2,3-DPG Assay Kits
| Parameter | Sigma-Aldrich/Roche Assay |
| Principle | Enzymatic, NADH Oxidation |
| Detection Range | 0.02–0.15 µmol in the assay |
| Wavelength | 340 nm, Hg 365 nm, or Hg 334 nm |
| Sample Type | Whole Blood |
| Precision (CV%) | Not explicitly stated in the provided manual. A study using this kit reported a CV between 0.30% and 0.76%.[2] |
Table 2: Performance Characteristics of 2,3-DPG ELISA Kits
| Parameter | Cusabio (Sandwich)[5] | AMSBIO (Competitive)[3] | Lablisa (Sandwich)[6] | ELK Biotechnology (Sandwich)[7] |
| Principle | Sandwich ELISA | Competitive ELISA | Sandwich ELISA | Sandwich ELISA |
| Detection Range | 0.312 - 20 µmol/mL | Not specified, but sensitivity is 0.1 µmol/mL | 0.32 - 20 µmol/mL | 0.32 - 20 µmol/mL |
| Sensitivity | 0.078 µmol/mL | 0.1 µmol/mL | 0.14 µmol/mL | 0.14 µmol/mL |
| Sample Type | Serum, Plasma, Tissue Homogenates, Cell Lysates | Serum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate | Serum, Plasma | Serum, plasma, tissue homogenates, cell lysates and other biological fluids |
| Intra-Assay Precision (CV%) | < 8% | 4.4%, 5.6% | < 8% | < 8% |
| Inter-Assay Precision (CV%) | < 10% | 6.6%, 7.9% | < 10% | < 10% |
| Spike Recovery | 85-94% (Serum), 80-89% (EDTA Plasma) | 94-103% | 90-105% (Serum), 80-92% (EDTA Plasma), 88-102% (Heparin Plasma) | Not specified |
| Linearity | 92-100% (Neat), 92-103% (1:2), 90-99% (1:4), 85-96% (1:8) | Not specified | Not specified | Assayed by testing samples spiked with appropriate concentration and their serial dilutions. |
Experimental Protocols
Enzymatic Assay Protocol (Based on Sigma-Aldrich/Roche Kit)[3]
This protocol describes the determination of 2,3-DPG in whole blood using an enzymatic assay that measures the decrease in NADH concentration.
4.1.1. Principle
2,3-DPG is hydrolyzed to 3-phosphoglycerate (3-PG) and inorganic phosphate by the enzyme phosphoglycerate mutase (PGM), which is activated by glycolate-2-phosphate. The 3-PG is then converted in a series of enzymatic reactions that ultimately leads to the oxidation of NADH to NAD+. The decrease in absorbance at 340, 334, or 365 nm is proportional to the amount of 2,3-DPG in the sample.
4.1.2. Sample Preparation (Deproteinization)
-
Collect venous blood in ice-cooled heparinized tubes.
-
Immediately pipette 1 mL of whole blood into a centrifuge tube containing 5 mL of ice-cold 0.6 M perchloric acid.
-
Mix thoroughly by repeated inversion.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Neutralize the supernatant by adding 2.5 M potassium carbonate.
-
Keep the mixture in an ice bath for at least 60 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Use the clear supernatant for the assay.
4.1.3. Reagent Preparation
-
Reagents are typically provided in the kit and should be prepared according to the manufacturer's instructions. This usually involves dissolving lyophilized enzymes and cofactors in the provided buffers.
4.1.4. Assay Procedure
-
Pipette the reaction mixture (containing buffer, ATP, NADH, and a cocktail of enzymes except for the specific PGM) into a cuvette.
-
Add the deproteinized sample supernatant.
-
Mix and incubate for approximately 5 minutes at room temperature to allow for the conversion of any interfering substances.
-
Measure the initial absorbance (A1) at 340 nm (or Hg 365 nm or Hg 334 nm).
-
Start the reaction by adding the phosphoglycerate mutase (PGM) solution activated with glycolate-2-phosphate.
-
Mix and incubate for approximately 25 minutes at room temperature.
-
Measure the final absorbance (A2).
-
Calculate the absorbance difference (ΔA = A1 - A2) for the sample and a blank.
-
The concentration of 2,3-DPG is calculated using the molar extinction coefficient of NADH.
Sandwich ELISA Protocol (General)[6][7][8]
This protocol provides a general procedure for a sandwich ELISA for 2,3-DPG measurement. Specific details may vary between commercial kits.
4.2.1. Principle
In a sandwich ELISA, the wells of a microplate are pre-coated with a capture antibody specific for 2,3-DPG. The sample is added, and any 2,3-DPG present binds to the capture antibody. After washing, a biotin-conjugated detection antibody, also specific for 2,3-DPG, is added, which binds to a different epitope on the 2,3-DPG molecule. Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotin. Finally, a substrate solution is added, which is converted by the HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of 2,3-DPG.
4.2.2. Assay Procedure
-
Prepare standards and samples at the desired dilutions.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C).
-
Wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
Wash the plate as described in step 4.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for a specified time (e.g., 30 minutes to 1 hour) at a specific temperature (e.g., 37°C).
-
Wash the plate as described in step 4.
-
Add 90-100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within a short timeframe (e.g., 5-10 minutes).
-
Construct a standard curve and determine the concentration of 2,3-DPG in the samples.
Competitive ELISA Protocol (General)[4]
This protocol provides a general procedure for a competitive ELISA for 2,3-DPG measurement.
4.3.1. Principle
In a competitive ELISA, the wells of a microplate are pre-coated with a capture antibody specific for 2,3-DPG. The sample is incubated with a fixed amount of HRP-conjugated 2,3-DPG. This mixture is then added to the wells. The 2,3-DPG in the sample competes with the HRP-conjugated 2,3-DPG for binding to the limited number of capture antibody sites. After washing, a substrate solution is added. The intensity of the resulting color is inversely proportional to the concentration of 2,3-DPG in the sample.
4.3.2. Assay Procedure
-
Prepare standards and samples.
-
Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of HRP-conjugated 2,3-DPG to each well (except the blank).
-
Incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
Wash the plate multiple times (e.g., 5 times) with the provided wash buffer.
-
Add 90-100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Construct a standard curve and determine the concentration of 2,3-DPG in the samples.
Visualizations
The following diagrams illustrate the biochemical pathway of the enzymatic assay and the workflows of the different ELISA formats.
Caption: Biochemical pathway of the enzymatic 2,3-DPG assay.
Caption: Experimental workflows for 2,3-DPG measurement methods.
Conclusion
Both enzymatic and ELISA-based spectrophotometric methods provide robust and reliable means for the quantification of 2,3-DPG in whole blood. Enzymatic assays are a classic and well-validated approach, while ELISA kits offer high sensitivity and specificity, with the convenience of pre-packaged reagents. The choice of method will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available laboratory equipment. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in making an informed decision and successfully implementing the chosen method.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. scribd.com [scribd.com]
- 5. cusabio.com [cusabio.com]
- 6. labrecon.in [labrecon.in]
- 7. Human 2,3-DPG(2,3-Diphosphoglycerate) ELISA Kit [elkbiotech.com]
Application Notes and Protocols for the Determination of 2,3-Diphosphoglyceric Acid (2,3-DPG) Concentration
Introduction
2,3-Diphosphoglyceric acid (2,3-DPG), also known as 2,3-bisphosphoglycerate (2,3-BPG), is a crucial small molecule primarily found in red blood cells (RBCs) at a concentration of approximately 5 mmol/L. It is an isomer of the glycolytic intermediate 1,3-bisphosphoglyceric acid. The primary physiological role of 2,3-DPG is to regulate the oxygen affinity of hemoglobin. It binds with greater affinity to deoxygenated hemoglobin than to oxygenated hemoglobin, causing a conformational change that promotes the release of oxygen to the tissues. This allosteric mechanism results in a rightward shift of the oxygen-hemoglobin dissociation curve, enhancing the ability of RBCs to deliver oxygen where it is most needed.
The concentration of 2,3-DPG is altered in various physiological and pathological states. For instance, levels can increase in response to chronic hypoxia, such as at high altitudes or in patients with chronic lung disease, as an adaptive mechanism to improve oxygen unloading. Therefore, the accurate quantification of 2,3-DPG is essential for researchers and clinicians in fields ranging from hematology and sports medicine to drug development for conditions like sickle cell disease and for assessing the quality of stored blood.
This document provides detailed protocols for the two most common methods for determining 2,3-DPG concentration: a spectrophotometric enzymatic assay and an enzyme-linked immunosorbent assay (ELISA).
Method 1: Spectrophotometric Enzymatic Assay
This method relies on a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be measured as a decrease in absorbance at 340, 334, or 365 nm.
Principle of the Assay
The assay is based on the enzymatic cleavage of 2,3-DPG. The reaction cascade is as follows:
-
Initiation: Phosphoglycerate mutase (PGM), activated by glycolate-2-phosphate, catalyzes the conversion of 2,3-DPG to 3-phosphoglycerate (3-PG).
-
Coupled Reactions: 3-PG is then converted through a series of enzymatic steps involving phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAP-DH), triosephosphate isomerase (TIM), and glycerol-3-phosphate dehydrogenase (GDH).
-
Detection: In this cascade, two molecules of NADH are oxidized to NAD+ for each molecule of 2,3-DPG that is consumed. The decrease in NADH concentration is directly proportional to the initial amount of 2,3-DPG in the sample and is measured by the change in absorbance.
Figure 1. Signaling pathway for the enzymatic determination of 2,3-DPG.
Experimental Protocol: Spectrophotometric Assay
This protocol is adapted from the Roche 2,3-DPG diagnostic kit.
A. Sample Preparation (Blood)
Note: The 2,3-DPG content in blood changes rapidly after collection. Deproteinization must be carried out immediately.
-
Pipette 5 mL of ice-cold 0.6 M perchloric acid into a 10 mL centrifuge tube.
-
Add 1 mL of whole blood (collected in heparinized tubes) and mix thoroughly.
-
Centrifuge the mixture at 5,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 4 mL of the clear, colorless supernatant to a new tube.
-
Neutralize the supernatant by adding 0.5 mL of 2.5 M potassium carbonate solution.
-
Incubate the tube in an ice bath for at least 60 minutes to allow for the precipitation of potassium perchlorate.
-
Remove the precipitate by centrifugation or filtration in the cold.
-
The resulting supernatant is used for the assay. Note: 2,3-DPG is stable for at least one day in this neutralized extract.
B. Reagent Preparation
Prepare working solutions according to the manufacturer's instructions. A typical assay mixture includes a triethanolamine buffer, ATP, NADH, and a cocktail of the enzymes PGK, GAP-DH, TIM, and GDH. The initiating enzyme, PGM, is added separately.
C. Assay Procedure
-
Pipette the assay buffer/enzyme mixture into a cuvette.
-
Add 0.1 mL of the prepared sample supernatant.
-
Mix and incubate for approximately 5 minutes at room temperature to allow for the conversion of any pre-existing 2-PG and 3-PG in the sample.
-
Read the initial absorbance (A1) at 340 nm (or Hg 365 nm, Hg 334 nm).
-
Start the main reaction by adding the PGM enzyme solution (activated with glycolate-2-phosphate).
-
Mix thoroughly and incubate for approximately 30 minutes at room temperature.
-
Read the final absorbance (A2).
-
Repeat steps 1-7 for a blank using water instead of the sample.
-
Calculate the change in absorbance (ΔA) for both the sample and the blank: ΔA = A1 - A2.
-
Determine the corrected ΔA: ΔA_corrected = ΔA_sample - ΔA_blank.
D. Calculation of 2,3-DPG Concentration
The concentration of 2,3-DPG in the original blood sample is calculated using the Beer-Lambert law. The specific formula depends on the volumes used, the light path, the molar extinction coefficient of NADH, and the dilution factor from sample preparation.
Example calculation for blood (in mmol/L) at 340 nm: c = (ΔA_corrected * V_total) / (ε * d * V_sample * F) * 2 Where:
-
V_total: Total volume in the cuvette (e.g., 2.24 mL)
-
ε: Molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹)
-
d: Light path of the cuvette (typically 1 cm)
-
V_sample: Volume of sample extract used (e.g., 0.1 mL)
-
F: Dilution factor from sample preparation (e.g., 6.582 for blood with 80% water content)
-
2: Stoichiometric factor (2 moles of NADH oxidized per mole of 2,3-DPG)
Figure 2. Experimental workflow for the spectrophotometric enzymatic assay.
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA methods utilize specific antibodies to quantify 2,3-DPG. They are often available as commercial kits and can be performed in a 96-well plate format, allowing for higher throughput. Two common formats are the sandwich ELISA and the competitive ELISA.
Protocol 1: Sandwich ELISA
Principle of the Assay
This technique employs a pair of antibodies specific to 2,3-DPG.
-
A capture antibody pre-coated onto the microplate wells binds 2,3-DPG from the sample.
-
After washing away unbound substances, a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured 2,3-DPG.
-
Streptavidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin on the detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the color intensity, measured spectrophotometrically, is directly proportional to the amount of 2,3-DPG in the sample.
A. Sample Preparation
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge at 1000 x g for 20 minutes. Use the serum immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Use the plasma immediately or store as described for serum.
-
Other Samples: Protocols for tissue homogenates and cell lysates often involve homogenization in PBS followed by centrifugation to remove debris.
B. Assay Procedure
-
Prepare all reagents, standards, and samples as directed in the kit manual. It is recommended that all standards and samples be run in duplicate.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the specified time (e.g., 80 minutes at 37°C).
-
Aspirate the liquid from each well and wash the plate (e.g., 3 times) with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate.
-
Aspirate and wash the plate as in step 4.
-
Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate.
-
Aspirate and wash the plate as in step 4.
-
Add 90-100 µL of TMB substrate solution to each well. Incubate in the dark until color develops.
-
Add 50 µL of stop solution to each well. The color will change (e.g., from blue to yellow).
-
Read the absorbance at 450 nm within 5-10 minutes of adding the stop solution.
-
Construct a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of 2,3-DPG in the samples.
Figure 3. Experimental workflow for a typical Sandwich ELISA.
Protocol 2: Competitive ELISA
Principle of the Assay
This format is used when the target molecule is small, like 2,3-DPG.
-
A monoclonal anti-2,3-DPG antibody is coated onto the microplate wells.
-
The sample is added to the wells along with a fixed amount of 2,3-DPG conjugated to an enzyme (e.g., HRP).
-
The 2,3-DPG in the sample and the 2,3-DPG-HRP conjugate compete for binding to the limited number of antibody sites on the plate.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate solution is added, and the HRP enzyme on the bound conjugate develops a color.
-
The intensity of the color is inversely proportional to the concentration of 2,3-DPG in the sample. A higher concentration of 2,3-DPG in the sample means less 2,3-DPG-HRP will bind, resulting in a weaker color signal.
A. Assay Procedure
-
Prepare all reagents, standards, and samples as per the kit manual.
-
Add 50 µL of standard or sample to each well.
-
Immediately add 50 µL of the 2,3-DPG-HRP conjugate to each well (except the blank).
-
Mix, cover the plate, and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate (e.g., 5 times).
-
Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Construct a standard curve by plotting the mean absorbance against the concentration of the standards. The resulting curve will show a decreasing signal with increasing concentration. Use this curve to determine the sample concentrations.
Figure 4. Experimental workflow for a Competitive ELISA.
Data Presentation: Summary of Assay Parameters
The following table summarizes key quantitative parameters for the described assay protocols for easy comparison.
| Parameter | Spectrophotometric Enzymatic Assay | Sandwich ELISA | Competitive ELISA |
| Principle | Enzymatic cascade, NADH oxidation | Antibody-Antigen-Antibody sandwich | Competitive binding |
| Sample Type | Deproteinized whole blood extract | Serum, plasma, cell lysates, tissue homogenates | Serum, plasma, cell lysates, other biological fluids |
| Detection Method | Spectrophotometry (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) |
| Measurement λ | 340 nm, 334 nm, or 365 nm | 450 nm | 450 nm |
| Signal Proportionality | Inversely proportional to concentration (measures NADH decrease) | Directly proportional to concentration | Inversely proportional to concentration |
| Assay Range | ~0.02 - 0.15 µmol in the assay | ~0.3 - 20 µmol/mL | Varies by kit, e.g., sensitivity of 0.1 µmol/mL |
| Total Assay Time | ~1 - 2 hours (including sample prep) | ~3 - 5 hours | ~1.5 - 2 hours |
| Key Reagents | PGM, PGK, GAP-DH, TIM, GDH, ATP, NADH | Capture Ab, Detection Ab, Streptavidin-HRP, TMB | Coated Ab, 2,3-DPG-HRP conjugate, TMB |
| Sample Prep | Immediate deproteinization required | Centrifugation, possible dilution | Centrifugation, possible dilution |
Application Notes and Protocols for In Vitro Reconstitution of Hemoglobin with 2,3-Diphosphoglyceric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphosphoglyceric Acid (2,3-DPG), also known as 2,3-bisphosphoglycerate (2,3-BPG), is a crucial allosteric effector of hemoglobin in red blood cells.[1][2] It plays a vital role in regulating the oxygen affinity of hemoglobin, thereby facilitating the release of oxygen to the tissues.[3][4][5] In its purified, or "stripped," form, hemoglobin exhibits a high affinity for oxygen. The reconstitution of stripped hemoglobin with 2,3-DPG in vitro is a fundamental technique for studying the allosteric regulation of hemoglobin, for screening potential new drug candidates that modulate oxygen affinity, and for the development of hemoglobin-based oxygen carriers.
These application notes provide a detailed protocol for the in vitro reconstitution of hemoglobin with 2,3-DPG, including the preparation of stripped hemoglobin and the subsequent analysis of the effect of 2,3-DPG on oxygen affinity.
Data Presentation
The following table summarizes the quantitative data on the interaction between human hemoglobin A and 2,3-DPG.
| Parameter | Deoxyhemoglobin (T-state) | Oxyhemoglobin (R-state) | Carbonmonoxyhemoglobin | Reference |
| Dissociation Constant (Kd) | 0.39 ± 0.26 mM | 1.8 ± 0.5 mM | 1.98 ± 0.26 mM | [6] |
| P50 (no 2,3-DPG) | ~5 mmHg | - | - | [7] |
| P50 (with 2,3-DPG) | ~26 mmHg | - | - | [7] |
| Physiological Concentration of 2,3-DPG in RBCs | ~5 mmol/L | ~5 mmol/L | - | [5] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the in vitro reconstitution of hemoglobin with 2,3-DPG.
Protocol 1: Preparation of "Stripped" Hemoglobin (Purification from Red Blood Cells)
This protocol describes the isolation and purification of hemoglobin from red blood cells, effectively removing endogenous 2,3-DPG.
Materials:
-
Fresh or outdated human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.4)
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Elution buffers for chromatography
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Washing of Red Blood Cells:
-
Centrifuge the whole blood to pellet the RBCs.
-
Aspirate the plasma and buffy coat.
-
Resuspend the RBCs in 3-5 volumes of cold PBS, pH 7.4.
-
Centrifuge and discard the supernatant. Repeat this washing step 3-4 times to remove plasma proteins.
-
-
Hemolysis:
-
To the washed RBC pellet, add 2-3 volumes of cold hypotonic lysis buffer.
-
Mix gently and allow to stand on ice for 30-60 minutes to ensure complete lysis.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the RBC ghosts (membranes).
-
-
Purification of Hemoglobin:
-
Carefully collect the supernatant containing the hemoglobin solution.
-
For further purification and to ensure removal of all 2,3-DPG, perform anion exchange chromatography.
-
Equilibrate the anion exchange column with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the hemoglobin solution onto the column.
-
Wash the column with the equilibration buffer to remove any unbound proteins.
-
Elute the hemoglobin using a salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).
-
Collect the fractions containing purified hemoglobin, identified by its characteristic red color and absorbance at 415 nm (Soret peak).
-
-
Concentration and Buffer Exchange:
-
Pool the pure hemoglobin fractions.
-
Concentrate the hemoglobin solution and exchange the buffer to the desired experimental buffer (e.g., a buffer suitable for oxygen affinity measurements) using ultrafiltration.
-
-
Quality Control:
-
Determine the concentration and purity of the stripped hemoglobin using spectrophotometry (measuring absorbance at 540 nm for oxyhemoglobin) and SDS-PAGE.
-
Protocol 2: In Vitro Reconstitution of Hemoglobin with 2,3-DPG
This protocol describes the addition of 2,3-DPG to the stripped hemoglobin and the subsequent analysis of its effect on oxygen affinity.
Materials:
-
Stripped hemoglobin solution
-
This compound pentasodium salt solution (stock solution of known concentration)
-
Experimental buffer (e.g., HEPES or Bis-Tris buffer, pH 7.4)
-
Hemox™ Analyzer or similar instrument for measuring oxygen-hemoglobin dissociation curves
-
Nitrogen and compressed air sources
Procedure:
-
Preparation of Hemoglobin Samples:
-
Dilute the stripped hemoglobin to the desired concentration (e.g., 50 µM) in the experimental buffer.
-
Prepare a series of hemoglobin samples with varying concentrations of 2,3-DPG (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). Ensure the final volume and hemoglobin concentration are the same in all samples.
-
Include a control sample of stripped hemoglobin with no added 2,3-DPG.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 30 minutes) to allow for the binding of 2,3-DPG to hemoglobin to reach equilibrium.
-
-
Measurement of Oxygen-Hemoglobin Dissociation Curve:
-
Use a Hemox™ Analyzer or a similar instrument to measure the oxygen-hemoglobin dissociation curve for each sample.
-
The instrument will typically deoxygenate the sample with nitrogen and then re-oxygenate it with a precise mixture of gases, while continuously measuring the partial pressure of oxygen (pO2) and the percentage of oxyhemoglobin.
-
-
Data Analysis:
-
From the oxygen-hemoglobin dissociation curve, determine the P50 value for each sample. The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.
-
Compare the P50 values of the samples containing 2,3-DPG to the control sample. An increase in the P50 value indicates a decrease in oxygen affinity.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro reconstitution of hemoglobin with 2,3-DPG.
Caption: Allosteric regulation of hemoglobin's oxygen affinity by 2,3-DPG.
References
- 1. aklectures.com [aklectures.com]
- 2. youtube.com [youtube.com]
- 3. Red cell 2,3-diphosphoglycerate and oxygen affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nweb.eng.fiu.edu [nweb.eng.fiu.edu]
- 5. byjus.com [byjus.com]
- 6. Hemoglobin affinity for 2,3-bisphosphoglycerate in solutions and intact erythrocytes: studies using pulsed-field gradient nuclear magnetic resonance and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Hemoglobin from Red Blood Cells using Tangential Flow Filtration and Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Therapeutic Potential of 2,3-Diphosphoglyceric Acid Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of modulating 2,3-Diphosphoglyceric Acid (2,3-DPG), a critical allosteric effector of hemoglobin. Included are detailed protocols for key experiments to assess the efficacy of 2,3-DPG modulators, along with quantitative data from preclinical and clinical studies to guide research and development efforts.
Introduction
This compound (2,3-DPG), an intermediate of glycolysis found in high concentrations in red blood cells (RBCs), plays a pivotal role in oxygen transport. By binding to deoxyhemoglobin, 2,3-DPG stabilizes the low-oxygen-affinity "T" (tense) state, facilitating the release of oxygen to peripheral tissues.[1][2] This mechanism is a key physiological adaptation to conditions of hypoxia, such as those experienced at high altitudes or in chronic anemia.[1][3][4] The therapeutic modulation of 2,3-DPG levels, therefore, presents a promising strategy for a variety of diseases characterized by tissue hypoxia or abnormal hemoglobin function.
Modulators of 2,3-DPG can be broadly categorized into two classes:
-
Inhibitors of 2,3-DPG Synthesis/Activators of its Degradation: These agents decrease intracellular 2,3-DPG levels, leading to a leftward shift in the oxygen-hemoglobin dissociation curve and increased hemoglobin-oxygen affinity. This approach is being investigated for conditions like sickle cell disease, where increased oxygen affinity can prevent the polymerization of hemoglobin S.[1][2]
-
Activators of 2,3-DPG Synthesis/Inhibitors of its Degradation: These compounds aim to increase 2,3-DPG levels, causing a rightward shift in the oxygen-hemoglobin dissociation curve and enhanced oxygen release to tissues. This could be beneficial in conditions of systemic hypoxia or ischemia.
Data Presentation: Quantitative Effects of 2,3-DPG Modulators
The following tables summarize the quantitative data on the effects of various 2,3-DPG modulators from preclinical and clinical studies.
| Modulator Class | Specific Agent | Disease Model/Population | Dose/Concentration | Change in 2,3-DPG | Change in ATP | Change in P50 (mm Hg) | Citation(s) |
| Pyruvate Kinase Activator | Mitapivat (AG-348) | Sickle Cell Disease (Phase 1) | 50 mg BID | Dose-dependent decrease | Dose-dependent increase | Decrease | [5] |
| Mitapivat (AG-348) | Sickle Cell Disease (Phase 2) | 50 mg BID & 100 mg BID | -17% | Increase | -5% | [6][7] | |
| Mitapivat (AG-348) | Sickle Cell Disease (Long-term) | Fixed Dose | Decrease | Increase | Not specified | [8] | |
| Etavopivat (FT-4202) | Sickle Cell Disease | Not specified | Decrease | Increase | Not specified | [1][2] | |
| AG-946 | Sickle Cell Disease | Not specified | Decrease | Increase | Not specified | [1][2] | |
| Hemoglobin Modifier | GBT021601 | Sickle Cell Disease RBCs (in vitro) | Not specified | Significant decrease | No change | Not specified | [9] |
| Corticosteroid | Prednisone | Acute Lymphoblastic Leukemia | Not specified | +21.3% | Not specified | Not specified | [10] |
| Prednisone | Nephrotic Syndrome | Not specified | +14.0% | Not specified | Not specified | [10] | |
| Combination Therapy | Phosphate, Bicarbonate, Vitamin C, Pyruvate | Healthy Volunteers | Not specified | ~+6% | Not specified | Not specified | [11] |
| 2,3-DPG Analog | Phosphonate Derivatives | Human Hemoglobin (in vitro) | Not specified | Not applicable | Not applicable | 8.9 - 12.8 | [12][13] |
Signaling Pathways and Experimental Workflows
The Rapoport-Luebering Pathway: Synthesis and Degradation of 2,3-DPG
2,3-DPG is synthesized and degraded in a shunt of the glycolytic pathway known as the Rapoport-Luebering pathway. Understanding this pathway is crucial for identifying potential targets for 2,3-DPG modulators.
Caption: The Rapoport-Luebering Pathway for 2,3-DPG metabolism.
Experimental Workflow for Evaluating 2,3-DPG Modulators
A typical workflow for the preclinical evaluation of a novel 2,3-DPG modulator involves a series of in vitro and in vivo experiments.
Caption: Preclinical workflow for testing 2,3-DPG modulators.
Experimental Protocols
Protocol 1: Measurement of 2,3-Diphosphoglycerate in Red Blood Cells
This protocol is adapted from enzymatic methods, which are commonly used for the quantification of 2,3-DPG.[9][14]
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Perchloric acid (0.6 M)
-
Potassium carbonate (2.5 M)
-
2,3-DPG assay kit (commercially available kits are based on the enzymatic reaction of 2,3-DPG). Note: The availability of commercial kits has been an issue; an LC-MS/MS method has also been developed.[15][16]
-
Spectrophotometer or microplate reader.
Procedure:
-
Sample Preparation:
-
Collect 2 mL of venous blood and immediately place it on ice.
-
Deproteinize the sample by adding 0.6 M perchloric acid to lyse the RBCs.
-
Neutralize the sample with 2.5 M potassium carbonate.
-
Incubate the supernatant in an ice bath for at least 60 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. The supernatant can be stored at -80°C.[6][8]
-
-
Enzymatic Assay:
-
Follow the manufacturer's instructions for the 2,3-DPG assay kit. The principle of the assay is the enzymatic cleavage of 2,3-DPG and the subsequent measurement of a product (e.g., NADH oxidation) via absorbance.
-
-
Data Analysis:
-
Calculate the concentration of 2,3-DPG in the samples based on a standard curve.
-
Normalize the 2,3-DPG concentration to the hemoglobin content of the original blood sample.
-
Protocol 2: Determination of the Hemoglobin-Oxygen Dissociation Curve (ODC)
This protocol describes a general method for determining the P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated.[3][2][5][17]
Materials:
-
Fresh whole blood or purified hemoglobin solution.
-
Hemox-Analyzer or a similar instrument with a Clark oxygen electrode and dual-wavelength spectrophotometer.
-
Gas mixtures with varying oxygen concentrations (or a system for controlled deoxygenation with nitrogen).
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
Sample Preparation:
-
Dilute whole blood or hemoglobin solution in the buffer.
-
-
ODC Measurement:
-
Place the sample in the instrument's cuvette.
-
The instrument will gradually deoxygenate the sample by bubbling nitrogen gas through it.
-
Simultaneously, the Clark oxygen electrode measures the partial pressure of oxygen (PO2), and the spectrophotometer measures the percentage of oxyhemoglobin.
-
The instrument software plots the percentage of oxyhemoglobin saturation as a function of PO2, generating the ODC.
-
-
Data Analysis:
-
The P50 value is determined from the ODC. A higher P50 indicates lower oxygen affinity (rightward shift), while a lower P50 indicates higher oxygen affinity (leftward shift).
-
Protocol 3: In Vitro Evaluation of 2,3-DPG Modulators in Red Blood Cells
This protocol outlines a method for testing the effects of a compound on 2,3-DPG levels in isolated RBCs.
Materials:
-
Freshly drawn whole blood.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Test compound (2,3-DPG modulator) at various concentrations.
-
Incubator (37°C).
-
Reagents and equipment for 2,3-DPG and ATP measurement.
Procedure:
-
RBC Isolation:
-
Centrifuge whole blood to pellet the RBCs.
-
Remove the plasma and buffy coat.
-
Wash the RBCs three times with PBS.
-
-
Incubation with Modulator:
-
Resuspend the washed RBCs in a suitable culture medium.
-
Add the test compound at a range of concentrations. Include a vehicle control.
-
Incubate the RBCs at 37°C for a predetermined time (e.g., 2, 4, 8, or 24 hours).
-
-
Analysis:
-
After incubation, wash the RBCs to remove the test compound.
-
Lyse the RBCs and prepare the supernatant as described in Protocol 1.
-
Measure the 2,3-DPG and ATP concentrations.
-
-
Data Analysis:
-
Plot the 2,3-DPG and ATP concentrations as a function of the test compound concentration to determine the dose-response relationship.
-
Protocol 4: In Vivo Evaluation of 2,3-DPG Modulators in a Mouse Model of Sickle Cell Disease
The Townes mouse model, which expresses human sickle hemoglobin, is a relevant in vivo model for studying therapies for sickle cell disease.[18][19]
Materials:
-
Townes sickle cell disease mice.
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Equipment for blood collection (e.g., retro-orbital bleeding, tail vein sampling).
-
Reagents and equipment for hematological analysis, 2,3-DPG measurement, and histology.
Procedure:
-
Animal Dosing:
-
Acclimate the mice to the housing conditions.
-
Administer the test compound to the mice at various doses. Include a vehicle control group.
-
Administer the compound for a specified duration (e.g., daily for several weeks).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for analysis.
-
Measure complete blood counts (CBC), reticulocyte counts, and markers of hemolysis (e.g., lactate dehydrogenase).
-
Measure 2,3-DPG and ATP levels in RBCs as described in Protocol 1.
-
Induce hypoxia to assess the degree of RBC sickling in treated versus control animals.
-
-
Organ Pathology:
-
At the end of the study, euthanize the mice and collect organs (e.g., spleen, liver, kidneys) for histological analysis to assess for signs of organ damage.
-
-
Data Analysis:
-
Compare the measured parameters between the treated and control groups to determine the in vivo efficacy of the 2,3-DPG modulator.
-
Conclusion
The modulation of 2,3-DPG levels in red blood cells holds significant therapeutic promise for a range of disorders. The application notes and protocols provided herein offer a framework for the systematic investigation of novel 2,3-DPG modulators, from initial in vitro screening to in vivo efficacy studies. Careful consideration of the experimental design and the use of appropriate models will be critical for advancing this exciting field of drug development.
References
- 1. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Generation of Red Blood Cells from Stem Cell and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red blood cells as an efficient in vitro model for evaluating the efficacy of metallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. One-year safety and efficacy of mitapivat in sickle cell disease: follow-up results of a phase 2, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound Alleviating Hypoxic-Ischemic Brain Damage through p38 MAPK Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic stimulation of erythrocyte 2,3-diphosphoglycerate production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and activity of 2,3-diphosphoglycerate analogs as allosteric modulators of hemoglobin O2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Brain Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 17. sicklecellanemianews.com [sicklecellanemianews.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of 2,3-DPG knockout on SCD phenotype in Townes SCD model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 2,3-Diphosphoglyceric Acid in Stored Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,3-Diphosphoglyceric Acid (2,3-DPG) in stored blood samples. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for 2,3-DPG measurement.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting 2,3-DPG stability in stored whole blood?
A1: Temperature is the most critical factor. Storage at elevated temperatures leads to a rapid decline in 2,3-DPG levels. For instance, at 30°C, there can be a 63% decrease within 4 hours, and at 25°C, a 46% loss is observed in the same timeframe.[1] To minimize degradation, it is crucial to cool whole blood samples rapidly, especially if there is a delay of more than 4 hours before processing.[1]
Q2: How do different anticoagulants and preservative solutions affect 2,3-DPG levels?
A2: While temperature is the primary driver of initial 2,3-DPG loss, the choice of anticoagulant-preservative solution significantly impacts long-term stability. Solutions like citrate-phosphate-dextrose-adenine (CPDA-1) are designed to extend the storage life of red blood cells and better maintain ATP levels, which is important for 2,3-DPG regeneration.[2][3] However, even with these solutions, 2,3-DPG levels decline substantially over time.[4][5] The pattern of 2,3-DPG decline is similar in CPD and CPDA-1 stored blood.[2] Additives like ascorbate-2-phosphate have been shown to maintain 2,3-DPG levels for up to five weeks.[4]
Q3: What is the expected rate of 2,3-DPG degradation under standard blood bank conditions (4°C)?
A3: At 4°C, the degradation of 2,3-DPG is significantly slowed. No significant loss is observed at 4°C or 10°C within the initial 24 hours of storage.[1] However, over more extended periods, 2,3-DPG levels do decrease. In red blood cells stored in CPDA-1, 2,3-DPG levels are depleted by approximately 90% after 24 days of storage.[6] By 3 weeks, red cells stored in conventional anticoagulants are essentially depleted of 2,3-DPG.[4][5]
Q4: Can 2,3-DPG levels be restored in stored red blood cells?
A4: Yes, upon transfusion, depleted 2,3-DPG levels in red blood cells can be regenerated in vivo.[3][7] Studies have shown that more than 50% of the maximum level can be achieved within 7 hours post-transfusion, with nearly full regeneration to pre-transfusion levels within 72 hours.[3] The rate of regeneration can be influenced by the preservative solution used during storage.[3]
Q5: How does pH affect 2,3-DPG stability?
A5: A decrease in pH in stored blood is closely linked to the decline in 2,3-DPG concentration.[8] Lactic acid accumulation during storage contributes to this pH drop.[1][9] Maintaining a stable pH is a key strategy for preserving 2,3-DPG levels.[8] Interestingly, a temporary increase in 2,3-DPG within the first 24 hours of storage at 4°C has been observed, a phenomenon that is highly pH-dependent, occurring optimally between pH 7.4 and 7.8.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapidly decreasing 2,3-DPG levels in freshly collected samples. | Delayed cooling of whole blood after collection. | Immediately place blood samples on ice or in a refrigerated environment (2-8°C) after collection. Rapid cooling is crucial to prevent initial, rapid loss of 2,3-DPG.[1] |
| Inconsistent 2,3-DPG measurements between samples. | - Variable time between blood collection and processing.- Inconsistent storage temperatures.- Differences in anticoagulant/preservative solutions used. | - Standardize the time from collection to processing for all samples.- Ensure all samples are stored at a consistent, validated temperature.- Use the same anticoagulant and preservative for all samples in a given experiment. |
| Low 2,3-DPG levels in long-term stored samples. | Expected degradation over time is a natural process in stored blood. | - For experiments requiring high 2,3-DPG levels, use fresh blood or blood stored for a shorter duration.- Consider using specialized preservative solutions containing additives known to maintain 2,3-DPG if long-term storage is unavoidable.[4]- If applicable, be aware of the in vivo regeneration potential post-transfusion.[3] |
| Unexpectedly high 2,3-DPG levels in the first 24 hours of storage at 4°C. | This can be a normal physiological response of red blood cells to chilling under specific pH conditions (around 7.6).[10][11] | Acknowledge this potential initial increase in your experimental design and data interpretation. If consistency is critical, allow samples to stabilize at 4°C for 24 hours before initial measurements. |
Quantitative Data Summary
Table 1: Effect of Temperature on 2,3-DPG Stability in Whole Blood
| Storage Temperature (°C) | % 2,3-DPG Loss after 4 hours | % 2,3-DPG Loss after 18 hours |
| 30 | 63% | 99% |
| 25 | 46% | 94% |
| 20 | - | 62% |
| 15 | - | 24% |
| 10 | No significant loss | - |
| 4 | No significant loss | - |
| Data sourced from Högman et al. (1999)[1] |
Table 2: 2,3-DPG Levels in Red Blood Cell Concentrates with AS-4 Additive Solution
| Storage Duration | Mean % of Initial 2,3-DPG |
| 3 weeks | 147.6% |
| 4 weeks | 113.5% |
| 5 weeks | 82.3% |
| Data sourced from Moore et al. (1988)[4] |
Experimental Protocols
Protocol 1: Measurement of 2,3-DPG in Red Blood Cells using LC-MS/MS
This protocol is adapted from a method for quantifying 2,3-DPG in human red blood cells.[12]
-
Sample Collection and Preparation:
-
Collect whole blood in K2EDTA tubes and place on ice immediately.
-
Within 15 minutes, centrifuge the samples to separate red blood cells (RBCs).
-
Aliquot the packed RBCs and snap-freeze them in liquid nitrogen. Store at -80°C until analysis. 2,3-DPG is stable for at least 90 days under these conditions.[12]
-
-
Extraction:
-
Thaw frozen RBC aliquots on wet ice.
-
Extract metabolites by adding ice-cold 80% methanol (MeOH).
-
Induce protein precipitation by incubating overnight at -80°C.
-
-
Sample Clarification and Analysis:
-
Centrifuge the extracts to pellet the precipitated protein.
-
Further dilute the clarified supernatant for LC-MS analysis.
-
Perform analysis using an ion exchange column and an Ion Chromatography System coupled with a Q Exactive mass spectrometer.
-
-
Data Quantification:
-
Generate a standard curve by spiking known concentrations of a 2,3-DPG standard into aged blood bank aliquots (which have negligible endogenous 2,3-DPG).
-
Identify and quantify 2,3-DPG peaks in the study samples using appropriate software (e.g., Maven).
-
Visualizations
Caption: Workflow for assessing 2,3-DPG stability in stored blood.
Caption: Troubleshooting guide for low 2,3-DPG measurements.
References
- 1. Storage of whole blood before separation: the effect of temperature on red cell 2,3 DPG and the accumulation of lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of biochemical changes occurring during storage of red cells. Comparative studies with CPD and CPDA-1 anticoagulant-preservative solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo regeneration of red cell 2,3-diphosphoglycerate following transfusion of DPG-depleted AS-1, AS-3 and CPDA-1 red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-week red cell storage with preservation of 2,3 DPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stored blood has compromised oxygen unloading kinetics that can be normalized with rejuvenation and predicted from corpuscular side-scatter | Haematologica [haematologica.org]
- 6. 2,3-Diphosphoglycerate Concentrations in Autologous Salvaged Versus Stored Red Blood Cells and in Surgical Patients After Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged maintenance of 2,3-DPG in liquid blood storage: use of an internal CO2 trap to stabilize pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Changes in 2,3-DPG content and oxygen affinity in erythrocytes stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for 2,3-DPG Detection
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the sensitive and reliable detection of 2,3-diphosphoglycerate (2,3-DPG) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing 2,3-DPG by LC-MS/MS?
A1: The primary challenges in quantifying 2,3-DPG stem from its inherent physicochemical properties. As a polar, ionic, and endogenous compound, it can be difficult to achieve good retention on traditional reversed-phase liquid chromatography columns. Furthermore, its presence in complex biological matrices like whole blood necessitates robust sample preparation to minimize matrix effects and ensure accurate quantification.[1][2][3][4]
Q2: What is the recommended sample collection and initial processing procedure for 2,3-DPG analysis in red blood cells?
A2: For optimal results, whole blood samples should be collected in K2EDTA tubes and kept on ice. To separate the red blood cells (RBCs), the samples should be centrifuged within 15 minutes of collection. The resulting RBCs should then be snap-frozen, for example in liquid nitrogen, and stored at -80°C until analysis. This rapid processing and freezing are crucial for maintaining the stability of 2,3-DPG.[3][5]
Q3: How stable is 2,3-DPG in stored samples?
A3: When stored properly at -70°C or -80°C, 2,3-DPG has been found to be stable in human K2EDTA whole blood or packed RBCs for at least 90-96 days. It is also stable for at least 8 hours at 4°C and can withstand up to three freeze-thaw cycles.[1][3]
Q4: Which type of chromatography is best suited for 2,3-DPG analysis?
A4: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used and effective technique for the separation of 2,3-DPG. Zwitterionic ion chromatography (ZIC-HILIC) columns have been successfully employed for this purpose. Ion-exchange chromatography is another viable option.
Q5: Is an internal standard necessary for 2,3-DPG quantification?
A5: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of 2,3-DPG. A SIL-IS will co-elute with the analyte and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Inappropriate Sample Solvent | The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. For HILIC, this means a high percentage of organic solvent. Injecting a sample in a purely aqueous solution can lead to peak distortion. |
| Column Overload | Injecting too much analyte can saturate the stationary phase. Reduce the injection volume or dilute the sample. |
| Secondary Interactions with the Column | For phosphorylated analytes like 2,3-DPG, interactions with the stationary phase or column hardware can cause peak tailing. Ensure the mobile phase has an appropriate buffer concentration (e.g., 10-20 mM ammonium formate or acetate) to minimize these interactions. Using a column with a PEEK-lined inner surface can also be beneficial. |
| Column Contamination or Degradation | If the issue persists and worsens over time, the column may be contaminated or the stationary phase may have degraded. Flush the column according to the manufacturer's instructions or replace it. |
| Mismatched Mobile Phase and Sample pH | Ensure the pH of the mobile phase is appropriate for both the analyte and the column chemistry. For HILIC, ammonium formate or acetate buffers are commonly used. |
Issue 2: Low Sensitivity or Inconsistent Signal
| Possible Cause | Recommended Solution |
| Suboptimal MS/MS Parameters | The Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy must be optimized for 2,3-DPG. This is typically done by infusing a standard solution of 2,3-DPG into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions. The collision energy is then ramped to find the optimal value for each transition. |
| Ion Suppression from Matrix Components | Co-eluting matrix components, especially phospholipids from blood samples, can suppress the ionization of 2,3-DPG. Enhance sample preparation to remove these interferences, for example, by using a more rigorous protein precipitation and extraction procedure. Adjusting the chromatographic gradient to separate 2,3-DPG from the region where phospholipids elute can also be effective. |
| Inefficient Ionization | 2,3-DPG is typically analyzed in negative ion mode. Optimize the electrospray ionization (ESI) source parameters, such as ion spray voltage, source temperature, and gas flows, to maximize the signal for 2,3-DPG. |
| Poor Analyte Recovery During Sample Preparation | The protein precipitation and extraction steps should be optimized to ensure efficient recovery of 2,3-DPG. The use of ice-cold 80% methanol is a common and effective approach. |
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for an LC-MS/MS method for 2,3-DPG detection.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linear Range | 50 - 3000 µg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 50 µg/mL | [1] |
| Upper Limit of Quantification (ULOQ) | 3000 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
Table 2: Accuracy and Precision
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Overall Accuracy (%RE) | Reference |
| 2,3-DPG | < 6.7% | < 6.2% | ±10.5% | [1] |
Experimental Protocols
Protocol 1: Sample Preparation from Red Blood Cells
-
Sample Collection: Collect whole blood in K2EDTA tubes and place on ice immediately.
-
RBC Isolation: Within 15 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Plasma Removal: Carefully aspirate and discard the plasma and buffy coat.
-
Storage: Aliquot the packed RBCs into cryovials, snap-freeze in liquid nitrogen, and store at -80°C.
-
Protein Precipitation:
-
On the day of analysis, thaw the RBC samples on wet ice.
-
Add four parts of ice-cold 80% methanol containing the stable isotope-labeled internal standard to one part of thawed RBCs.
-
Vortex thoroughly for 1 minute.
-
Incubate at -80°C overnight to allow for complete protein precipitation.[5]
-
-
Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Final Dilution: Transfer the supernatant to a new tube and dilute further as needed with the initial mobile phase before injection into the LC-MS/MS system.[5]
Protocol 2: ZIC-HILIC LC-MS/MS Method
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A ZIC-HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-18 min: Linear gradient to 40% B
-
18-23 min: Hold at 40% B
-
23.1-28 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be optimized by infusing a standard solution of 2,3-DPG and its SIL-IS. Monitor for the deprotonated precursor ion [M-H]⁻.
-
MS Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, temperature, nebulizer gas, and drying gas) to maximize the signal for 2,3-DPG.
Visualizations
Caption: Glycolysis and the Rapoport-Luebering Shunt for 2,3-DPG synthesis.
Caption: Experimental workflow for 2,3-DPG analysis from whole blood.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Troubleshooting peak tailing and broadening in 2,3-DPG chromatography
Welcome to the technical support center for the chromatographic analysis of 2,3-Diphosphoglycerate (2,3-DPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and broadening in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing and broadening in 2,3-DPG chromatography?
Peak tailing and broadening in the analysis of 2,3-DPG, a highly polar and ionic compound, can stem from a variety of factors. These can be broadly categorized into issues related to the analyte's interaction with the stationary phase, problems with the mobile phase, column health, and the sample matrix itself. Common culprits include secondary interactions with the column packing material, inappropriate mobile phase pH, column overload, and interference from components in the red blood cell lysate.
Q2: Which type of chromatography column is best suited for 2,3-DPG analysis?
Given its polar and anionic nature, specialized columns are recommended for optimal separation of 2,3-DPG. Ion-exchange chromatography is a suitable technique.[1][2] Additionally, a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column has been successfully used for the LC-MS/MS analysis of 2,3-DPG. For those employing reversed-phase HPLC, the use of an ion-pairing agent is necessary to achieve retention and separation.[3]
Q3: How does the sample matrix, particularly from red blood cells, affect peak shape?
The sample matrix, especially from red blood cell (RBC) lysates, can significantly impact peak shape in 2,3-DPG analysis. RBC lysates contain a high concentration of proteins, salts, and other endogenous compounds that can interfere with the chromatography. These matrix components can cause peak tailing or broadening by several mechanisms, including competition for active sites on the stationary phase, altering the mobile phase properties at the point of injection, and physically fouling the column.[4][5] Inadequate sample preparation to remove these interferences is a primary source of peak shape problems.
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is observed when the back half of the chromatographic peak is wider than the front half. This is a common issue in 2,3-DPG analysis and can lead to inaccurate quantification.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Detailed Troubleshooting Steps for Peak Tailing:
| Potential Cause | Recommended Action |
| Secondary Analyte-Stationary Phase Interactions | 2,3-DPG has two phosphate groups and a carboxylic acid group, making it highly susceptible to secondary interactions with active sites (e.g., silanol groups) on the stationary phase. Solution: Consider using a ZIC-HILIC or a well-end-capped reversed-phase column with an ion-pairing agent. Optimizing the mobile phase pH can also help to suppress these interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase will affect the ionization state of 2,3-DPG and the stationary phase. If the pH is not optimal, it can lead to multiple ionic forms of the analyte co-existing, resulting in peak tailing. Solution: Adjust the mobile phase pH to ensure 2,3-DPG is in a single, stable ionic form. For ion-pair reversed-phase chromatography of nucleotides, a pH between 6.0 and 8.0 is often recommended.[6] |
| Matrix Effects from Red Blood Cell Lysate | High concentrations of proteins and salts in the sample can interfere with the chromatography. Solution: Improve the sample preparation procedure. Ensure complete protein precipitation and consider a solid-phase extraction (SPE) step for cleaner samples. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Solution: Reduce the injection volume or dilute the sample. |
| Metal Chelation | The phosphate groups on 2,3-DPG can chelate with metal ions present in the HPLC system (e.g., stainless steel frits and tubing) or within the stationary phase itself, causing peak tailing. Solution: Introduce a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase at a low concentration (e.g., 0.1 mM). |
Problem 2: Peak Broadening
Peak broadening refers to an increase in the peak width, which can decrease resolution and sensitivity.
Troubleshooting Workflow for Peak Broadening
Caption: Troubleshooting workflow for peak broadening issues.
Detailed Troubleshooting Steps for Peak Broadening:
| Potential Cause | Recommended Action |
| Extra-Column Volume | Excessive volume between the injector, column, and detector can lead to band broadening for all peaks. Solution: Use tubing with a smaller internal diameter and minimize the length of all connections. |
| Column Degradation | Over time, column performance can degrade, leading to broader peaks. Solution: Replace the column with a new one of the same type. |
| Sample Solvent Effects | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column. Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
| High Flow Rate | A flow rate that is too high may not allow for efficient mass transfer between the mobile and stationary phases, resulting in broader peaks. Solution: Optimize the flow rate. Start with a lower flow rate and observe the effect on peak shape and analysis time. |
| Temperature Effects | Inconsistent temperature can affect retention times and peak widths. Solution: Use a column oven to maintain a stable temperature throughout the analysis. |
| Co-elution with Matrix Components | In complex samples like RBC lysates, other molecules may co-elute with 2,3-DPG, making the peak appear broader. Solution: Optimize the chromatographic gradient to improve separation. Further sample cleanup may also be necessary. |
Experimental Protocols
Sample Preparation from Red Blood Cells for LC-MS Analysis
This protocol is adapted from methods described for the analysis of 2,3-DPG from red blood cells.[1][2]
-
Blood Collection: Collect whole blood in K2EDTA tubes and place on ice.
-
RBC Isolation: Centrifuge the blood samples within 15 minutes of collection. Remove the plasma and buffy coat, and collect the packed red blood cells.
-
Lysis and Protein Precipitation: To a known volume of packed RBCs, add 4 volumes of ice-cold 80% methanol. Vortex thoroughly to ensure complete lysis and protein precipitation.
-
Incubation: Incubate the samples overnight at -80°C to enhance protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted 2,3-DPG.
-
Dilution: The clarified extract may need to be further diluted with the initial mobile phase before injection into the LC-MS system.
Ion-Pair Reversed-Phase HPLC for Anionic Metabolites (Example)
The following is a general protocol for the separation of anionic compounds like nucleotides using ion-pair reversed-phase HPLC, which can be adapted for 2,3-DPG.[3]
-
Column: A C18 reversed-phase column (e.g., 3 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (as the ion-pairing agent), pH 5.0.
-
Mobile Phase B: 10 mM ammonium phosphate, 2 mM tetrabutylammonium phosphate, 25% acetonitrile, pH 7.0.
-
Flow Rate: 1 mL/min.
-
Gradient: A gradient from 100% A to a desired percentage of B to elute the analytes of interest.
-
Detection: UV detection at an appropriate wavelength for 2,3-DPG if not using mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| 2,3-DPG Stability in Packed RBCs at -80°C | At least 90 days | [1] |
| Working Range of an LC-MS/MS Assay for 2,3-DPG | 0.125 - 8 mg/mL | [1] |
| Recommended pH range for ion-pair RP-HPLC of nucleotides | 6.0 - 8.0 | [6] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and their effects on peak shape in 2,3-DPG chromatography.
Caption: Relationship between causes and effects in 2,3-DPG chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. ash.confex.com [ash.confex.com]
- 3. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 6. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Unraveling the Allosteric Regulation of Hemoglobin: A Comparative Analysis of 2,3-DPG and ATP
A deep dive into the differential roles of 2,3-Diphosphoglycerate (2,3-DPG) and Adenosine Triphosphate (ATP) in modulating hemoglobin's oxygen affinity, providing researchers, scientists, and drug development professionals with a comprehensive guide supported by experimental data and detailed protocols.
In the intricate process of oxygen transport, the ability of hemoglobin to efficiently bind oxygen in the lungs and release it in the tissues is paramount. This dynamic regulation of oxygen affinity is orchestrated by several allosteric effectors, with 2,3-Diphosphoglycerate (2,3-DPG) and Adenosine Triphosphate (ATP) playing crucial, yet distinct, roles. This guide provides a comparative analysis of these two key modulators, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.
Quantitative Comparison of Allosteric Effects
The primary measure of hemoglobin's oxygen affinity is the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. An increase in the P50 value signifies a decrease in oxygen affinity, facilitating oxygen release. Both 2,3-DPG and ATP bind to the deoxygenated form of hemoglobin, stabilizing the T (tense) state and shifting the oxygen-hemoglobin dissociation curve to the right, thus increasing the P50.[1][2][3] However, the magnitude of their effects and their physiological concentrations differ significantly.
| Allosteric Effector | Typical Erythrocyte Concentration (Human) | Effect on P50 | Molar Ratio to Hemoglobin (approx.) | Primary Role |
| 2,3-Diphosphoglycerate (2,3-DPG) | ~5 mmol/L[3] | Significant Increase[2][4] | 1:1[4] | Principal physiological regulator of oxygen affinity. |
| Adenosine Triphosphate (ATP) | ~1-2 mmol/L | Moderate Increase[4][5] | 0.2-0.4:1 | Energy currency; secondary role in oxygen affinity modulation. |
Table 1: Comparison of 2,3-DPG and ATP as modulators of hemoglobin's oxygen affinity. Data compiled from multiple sources.[3][4][5]
While both molecules are organic phosphates, 2,3-DPG is present in erythrocytes at a much higher concentration, approximately equimolar to hemoglobin, making it the more influential regulator under normal physiological conditions.[4] ATP, while also capable of reducing oxygen affinity, is primarily the cell's energy currency, and its concentration is about four times lower than that of 2,3-DPG.[4]
Molecular Mechanisms of Action
The differential effects of 2,3-DPG and ATP stem from their specific interactions with the hemoglobin tetramer.
2,3-DPG binds to a central cavity in the deoxyhemoglobin tetramer, forming salt bridges with positively charged lysine and histidine residues on the β-subunits.[3][6] This interaction stabilizes the T-state conformation, making it energetically less favorable for oxygen to bind.[6] ATP, along with other organic phosphates, also binds within this positively charged pocket, albeit with a different affinity and potentially to slightly different residues in some species.[7] The binding energy for 2,3-DPG to deoxyhemoglobin is generally higher than that of ATP, contributing to its more potent effect.[8][9]
Experimental Protocols
The determination of hemoglobin's oxygen affinity is crucial for understanding the effects of allosteric modulators. The following outlines a generalized protocol for generating an oxygen dissociation curve and calculating the P50 value using spectrophotometry.
Protocol: Spectrophotometric Determination of Hemoglobin-Oxygen Dissociation Curve
-
Sample Preparation:
-
Obtain whole blood or prepare a purified hemoglobin solution.
-
If using whole blood, it can be used directly or hemolyzed to release the hemoglobin.
-
Buffer the sample to a physiological pH (e.g., 7.4).
-
Add the allosteric effector (2,3-DPG or ATP) at the desired concentration. A control sample without the added effector should be run in parallel.
-
-
Instrumentation Setup:
-
Use a spectrophotometer capable of measuring absorbance at multiple wavelengths, often integrated with a system for controlling the partial pressure of oxygen (pO₂).[10][11]
-
A common setup involves a tonometer to equilibrate the sample with gas mixtures of varying oxygen concentrations or a system that gradually deoxygenates the sample by introducing nitrogen.[10]
-
-
Data Acquisition:
-
Initially, fully oxygenate the sample by exposing it to ambient air or pure oxygen.
-
Gradually decrease the pO₂ by introducing nitrogen or pre-mixed gases with known oxygen concentrations.
-
At each pO₂ level, record the absorbance spectrum of the hemoglobin sample. Key wavelengths for distinguishing oxyhemoglobin and deoxyhemoglobin are in the Soret band (400-500 nm) and the Q-band (500-600 nm).[12][13]
-
-
Calculation of Oxygen Saturation:
-
The percentage of oxyhemoglobin saturation (SO₂) at each pO₂ is calculated from the absorbance values using established equations that account for the different extinction coefficients of oxyhemoglobin and deoxyhemoglobin at specific wavelengths.[12]
-
-
Generation of the Oxygen Dissociation Curve and P50 Determination:
-
Plot the calculated SO₂ values against the corresponding pO₂ values to generate the oxygen-hemoglobin dissociation curve.
-
The P50 value is the pO₂ at which the SO₂ is 50%. This can be determined directly from the curve or by using curve-fitting software.[1][2] For clinical purposes, single-point measurements and algorithms like the Siggaard-Andersen Oxygen Status Algorithm can also be used to estimate P50.[1][14]
-
References
- 1. What is <em>p</em>50 [acutecaretesting.org]
- 2. droracle.ai [droracle.ai]
- 3. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 4. nweb.eng.fiu.edu [nweb.eng.fiu.edu]
- 5. journals.biologists.com [journals.biologists.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. Hemoglobin - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Hemoglobin catalyzes ATP-synthesis in human erythrocytes: a murburn model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiology - How does one experimentally obtain a hemoglobin-oxygen dissociation curve? - Biology Stack Exchange [biology.stackexchange.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Evaluation of two methods to calculate p50 from a single blood sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision assessment of different 2,3-Diphosphoglyceric Acid analytical techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,3-Diphosphoglyceric Acid (2,3-DPG) is critical. This essential metabolite, primarily found in red blood cells, plays a pivotal role in regulating the oxygen affinity of hemoglobin. Its concentration can be a key indicator in various physiological and pathological states, including anemia, hypoxia, and during blood storage. This guide provides a comprehensive comparison of the leading analytical techniques used for 2,3-DPG measurement, supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of 2,3-DPG Analytical Techniques
The selection of an analytical method for 2,3-DPG quantification hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques: Enzymatic Assays, Colorimetric Methods, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (CV%) | Recovery (%) | Throughput |
| Enzymatic Assay | Spectrophotometric measurement of NADH oxidation coupled to 2,3-DPG degradation. | ~0.02 µmol[1] | Not explicitly stated | Intra-assay: <8%, Inter-assay: <10%[2] | 84-94%[2] | High |
| Colorimetric Method | Formation of a colored product directly proportional to the 2,3-DPG concentration. | Not explicitly stated | Not explicitly stated | 2.4% (manual method)[3] | Not explicitly stated | High |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Not explicitly stated | 0.125 mg/mL[4] | Excellent (not specified)[4] | Excellent (not specified)[4] | Moderate |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility. | Method dependent | Method dependent | Method dependent | Method dependent | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of any analytical technique. Below are outlines of the experimental protocols for the key methods discussed.
Enzymatic Assay Protocol
This method relies on the enzymatic degradation of 2,3-DPG and the subsequent measurement of a coupled reaction, typically the oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Lyse the red blood cells using a hypotonic solution.
-
Deproteinize the sample, often with perchloric acid, followed by neutralization.
Assay Procedure:
-
Prepare a reaction mixture containing buffer, ATP, NADH, and a cocktail of enzymes (phosphoglycerate mutase, enolase, pyruvate kinase, and lactate dehydrogenase).
-
Add the prepared sample to the reaction mixture.
-
Incubate the mixture at a controlled temperature.
-
Measure the decrease in absorbance at 340 nm over time, which is proportional to the 2,3-DPG concentration.
Colorimetric Method Protocol
Colorimetric assays for 2,3-DPG are often based on the measurement of inorganic phosphate released from 2,3-DPG.
Sample Preparation:
-
Similar to the enzymatic assay, prepare a deproteinized red blood cell lysate.
Assay Procedure:
-
Incubate the sample with an enzyme that specifically hydrolyzes 2,3-DPG, such as 2,3-diphosphoglycerate phosphatase.
-
Stop the enzymatic reaction.
-
Add a reagent solution (e.g., ammonium molybdate and a reducing agent) that reacts with the released inorganic phosphate to form a colored complex.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm).
-
Quantify the 2,3-DPG concentration by comparing the absorbance to a standard curve prepared with known concentrations of phosphate. A manual modification of an automated colorimetric method has shown a coefficient of variation of 2.4% for multiple samples from a single subject[3].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high specificity and sensitivity for the quantification of 2,3-DPG.
Sample Preparation:
-
Collect whole blood in K2EDTA tubes and centrifuge to separate red blood cells.[4]
-
Lyse the red blood cells and precipitate proteins using a cold organic solvent (e.g., methanol).[4]
-
Centrifuge to remove the precipitated proteins.
-
Dilute the supernatant for analysis.
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system equipped with a suitable column (e.g., an ion-exchange or HILIC column).
-
Separate 2,3-DPG from other sample components using an appropriate mobile phase gradient.
-
Introduce the eluent into a tandem mass spectrometer.
-
Monitor specific precursor-to-product ion transitions for 2,3-DPG for quantification. A fit-for-purpose LC-MS/MS method has demonstrated excellent accuracy and precision with a working range of 0.125 - 8mg/ml[4].
Capillary Electrophoresis (CE) Protocol
Capillary electrophoresis separates ions based on their size and charge in an electric field, offering a high-resolution separation technique.
Sample Preparation:
-
Prepare a red blood cell lysate as described for the enzymatic and colorimetric assays.
-
Filter the sample to remove any particulate matter.
CE Analysis:
-
Fill a capillary with a background electrolyte solution.
-
Inject a small volume of the sample into the capillary.
-
Apply a high voltage across the capillary.
-
Detect the migrating 2,3-DPG ions as they pass a detector (e.g., a UV detector).
-
Quantify the 2,3-DPG concentration based on the peak area relative to a standard.
Visualizing Key Processes
To further aid in the understanding of the biochemical context and experimental procedures, the following diagrams have been generated.
Caption: The Rapoport-Luebering shunt and its role in regulating hemoglobin's oxygen affinity.
Caption: A generalized experimental workflow for the quantification of 2,3-DPG from whole blood.
References
- 1. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Manual determination of intra-erythrocytic 2,3-diphosphoglycerate in whole blood by enzymatic analysis, and comparison with ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Establishing Reference Intervals for 2,3-Diphosphoglyceric Acid in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the establishment of reference intervals for 2,3-Diphosphoglyceric Acid (2,3-DPG) in healthy populations. It offers a comparative analysis of common analytical methodologies, complete with experimental protocols and performance data, to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound
This compound (2,3-DPG), an organic phosphate found in high concentrations in red blood cells, plays a crucial role in regulating the oxygen affinity of hemoglobin. By binding preferentially to deoxygenated hemoglobin, 2,3-DPG facilitates the release of oxygen to the tissues. Alterations in 2,3-DPG levels are associated with various physiological and pathological conditions, including anemia, hypoxia, and certain genetic disorders. Consequently, the accurate determination of its reference intervals in healthy individuals is paramount for clinical and research applications.
Reference Intervals for 2,3-DPG in Healthy Populations
Establishing robust reference intervals for 2,3-DPG is essential for the correct interpretation of patient data and research findings. These intervals can be influenced by several factors, including age and physiological status. The following tables summarize reported reference intervals for 2,3-DPG in healthy individuals.
Table 1: Reference Intervals for 2,3-DPG in Healthy Adults
| Population | Method | Mean ± SD (µmol/g Hb) | Range (µmol/g Hb) | Citation |
| Healthy Controls (age- and sex-matched) | Not specified | 16.7 ± 3.7 | 9.1 - 24.3 | [1] |
| Normal children and adults | Not specified | 14.90 | Not specified |
Note: One study involving 369 male and 376 female healthy subjects (age 1 to 86) found an inverse correlation between erythrocyte 2,3-DPG concentration and age (P < 0.01). Individuals over 60 years of age exhibited a decrease in 2,3-DPG levels compared to those aged 1-20 years (P < 0.05)[2].
Table 2: Reference Intervals for 2,3-DPG in Pediatric and Fetal Populations
| Population | Mean ± SD (µmol/g Hb) | Citation |
| Fetuses (24 to 42 weeks gestation) | 14.86 ± 2.04 | [3] |
Comparison of Analytical Methods for 2,3-DPG Determination
Several analytical techniques are available for the quantification of 2,3-DPG in erythrocytes. The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation. The primary methods include enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 3: Comparison of Key Performance Characteristics of Analytical Methods for 2,3-DPG
| Parameter | Enzymatic Assay | LC-MS/MS |
| Principle | Spectrophotometric measurement of NADH oxidation coupled to the enzymatic degradation of 2,3-DPG. | Chromatographic separation followed by mass spectrometric detection and quantification. |
| Linearity | Good, with a reported linear range up to 5.0 mmol/L of blood. | Excellent, with a reported linear analytical range of 50 to 3000 µg/mL.[4] |
| Precision | Excellent within-run and long-term precision reported.[5] | Excellent accuracy and precision, with intra- and inter-assay precision (%CV) less than 6.7% and 6.2%, respectively.[4] |
| Accuracy | Mean analytical recoveries reported to be between 97% and 100%.[5] | Overall accuracy reported to be within ±10.5% (%RE).[4] |
| Throughput | Can be automated for higher throughput. | Can be automated for high throughput analysis. |
| Equipment | Spectrophotometer. | Liquid chromatography system coupled with a tandem mass spectrometer. |
| Sample Preparation | Typically involves protein precipitation with perchloric acid followed by neutralization.[6] | Involves protein precipitation with methanol, centrifugation, and dilution.[7] |
| Commercial Availability | Commercial kits have been available (e.g., from Roche and Sigma-Aldrich), though availability may vary.[8][9][10] | No standardized commercial kits; requires in-house method development and validation.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experiments and for the comparison of results across different studies. Below are representative protocols for the enzymatic and LC-MS/MS determination of 2,3-DPG.
Enzymatic Assay Protocol
This protocol is based on the principle of the enzymatic degradation of 2,3-DPG and the subsequent measurement of NADH consumption. A commercially available kit from Sigma-Aldrich provides a detailed procedure.[6]
1. Sample Preparation (Deproteinization):
-
Immediately after blood collection, pipette 5 mL of ice-cold 0.6 M perchloric acid into a 10 mL centrifuge tube.
-
Add 1 mL of whole blood and mix thoroughly.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Transfer 4 mL of the clear supernatant to a new tube and neutralize with 0.5 mL of 2.5 M potassium carbonate.
-
Place the tube in an ice bath for at least 60 minutes to precipitate potassium perchlorate.
-
Remove the precipitate by centrifugation or filtration in the cold.
-
The resulting supernatant is used for the assay. 2,3-DPG is reported to be stable for at least one day in the neutralized extract.[6]
2. Assay Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, ATP, and NADH.
-
Add the deproteinized sample to the reaction mixture.
-
Initiate the reaction by adding a mixture of phosphoglycerate mutase (PGM), phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), triosephosphate isomerase (TIM), and glycerol-3-phosphate dehydrogenase (GDH).
-
After an initial incubation (approximately 5 minutes) to allow for the conversion of endogenous substrates, read the initial absorbance (A1) at 340 nm, 365 nm, or 334 nm.
-
Add a solution of phosphoglycerate mutase (PGM) and glycolate-2-phosphate to start the specific degradation of 2,3-DPG.
-
After the reaction is complete (approximately 25 minutes), read the final absorbance (A2).
-
The change in absorbance (ΔA = A1 - A2) is proportional to the amount of 2,3-DPG in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and specificity for the quantification of 2,3-DPG. The following is a general protocol based on published methods.[4][7]
1. Sample Preparation:
-
Collect whole blood in K2EDTA tubes and keep on ice.
-
Centrifuge within 15 minutes of collection to separate red blood cells (RBCs).
-
Aliquot and snap-freeze the RBCs, then store at -80°C.
-
For analysis, thaw samples on wet ice and extract with 4 volumes of ice-cold 80% methanol.
-
Spike with a stable isotope-labeled internal standard.
-
Allow protein precipitation to occur overnight at -80°C.
-
Centrifuge to clarify the extract and dilute the supernatant for LC-MS analysis.[7]
2. LC-MS/MS Analysis:
-
Chromatography: Employ a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column or an ion exchange column for separation.[4][7]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) to detect and quantify 2,3-DPG and its internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow can aid in understanding the logical steps involved in establishing reference intervals for 2,3-DPG.
Caption: Experimental workflow for establishing 2,3-DPG reference intervals.
The following diagram illustrates the simplified Rapoport-Luebering pathway, which is central to the synthesis and degradation of 2,3-DPG in erythrocytes.
Caption: The Rapoport-Luebering metabolic pathway.
References
- 1. Red blood cell 2,3-diphosphoglycerate concentration and in vivo P50 during early critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between erythrocyte 2,3-diphosphoglycerate and age in a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing red blood cell product quality with 2,3-DPG, ATP and p50 assays: A BEST Collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2,3-Diphosphoglyceric Acid: A Comparative Guide to its Validation as a Biomarker for Physiological Stress and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-Diphosphoglyceric Acid (2,3-DPG) with other established biomarkers for physiological stress and disease. By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a valuable resource for validating and utilizing 2,3-DPG in research and clinical settings.
Introduction to this compound (2,3-DPG)
This compound (2,3-DPG), a metabolite of glycolysis found in high concentrations in red blood cells, plays a crucial role in regulating oxygen delivery to tissues.[1] It acts as an allosteric effector, binding to deoxygenated hemoglobin and reducing its affinity for oxygen, thereby facilitating oxygen release.[1] This mechanism is a key component of the body's adaptation to conditions of physiological stress, such as hypoxia and anemia.[2] Alterations in 2,3-DPG levels have been observed in various diseases, suggesting its potential as a valuable biomarker.[2][3]
Comparative Analysis of Biomarkers
To evaluate the utility of 2,3-DPG as a biomarker, it is essential to compare its performance against other commonly used markers of physiological stress, such as cortisol and lactate. The following table summarizes key quantitative data for these biomarkers in healthy individuals and under conditions of stress or disease.
| Biomarker | Normal Range (Healthy Adults) | Stress/Disease State | Condition | Reference |
| This compound (2,3-DPG) | 4.9 ± 0.5 mmol/L of red blood cells | 4.2 ± 1.3 mmol/L of red blood cells | Critical Illness | [4] |
| Higher than controls (p<0.001) | Sickle Cell Disease | |||
| Increased | Hypoxia, Anemia, Chronic Lung Disease | [1][3] | ||
| Cortisol (Serum) | Varies with time of day (e.g., Morning: 100-250 nmol/L) | Elevated | Physiological Stress (e.g., surgery) | [5][6] |
| Lactate (Plasma) | 1-2 mmol/L | 1.4 ± 0.1 mmol/L | Psychosocial Stress | [7] |
| > 4 mmol/L | Onset of Blood Lactate Accumulation (OBLA) during exercise |
Signaling Pathway and Experimental Workflow
The regulation of oxygen delivery by 2,3-DPG involves a direct interaction with hemoglobin, influencing its conformational state. This signaling pathway is central to its role as a biomarker of physiological stress.
Caption: The Rapoport-Luebering shunt, a side pathway of glycolysis, produces 2,3-DPG which regulates hemoglobin's oxygen affinity.
The following diagram illustrates a typical experimental workflow for the comparative validation of 2,3-DPG, cortisol, and lactate as stress biomarkers.
Caption: A generalized workflow for the collection, processing, and analysis of samples for the validation of stress biomarkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. The following sections outline the protocols for the key experiments cited in this guide.
Measurement of this compound (2,3-DPG) by ELISA
Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for 2,3-DPG is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any 2,3-DPG present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for 2,3-DPG is added. Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, and the color develops in proportion to the amount of 2,3-DPG. The reaction is stopped, and the absorbance is measured.[8][9][10]
Procedure:
-
Sample Preparation: Serum, plasma, or tissue homogenates can be used. For serum, allow blood to clot and centrifuge to separate the serum. For plasma, collect blood with an anticoagulant and centrifuge.[9][11]
-
Standard Preparation: Reconstitute the 2,3-DPG standard and prepare a dilution series.
-
Assay:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the manufacturer's instructions (e.g., 2 hours at 37°C).[9]
-
Wash the wells.
-
Add the biotin-conjugated antibody and incubate (e.g., 1 hour at 37°C).[9]
-
Wash the wells.
-
Add the HRP-avidin conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).[10][11]
-
-
Calculation: Calculate the concentration of 2,3-DPG in the samples by comparing their absorbance to the standard curve.[10]
Measurement of Cortisol by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly specific and sensitive method for quantifying cortisol. The procedure involves sample extraction, derivatization to make the cortisol volatile, and then separation and detection by GC-MS.[12][13]
Procedure:
-
Sample Preparation:
-
Derivatization: Derivatize the extracted cortisol to increase its volatility and improve its chromatographic properties. Common derivatizing agents include pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[12][13]
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The cortisol derivative is separated on a capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions of the cortisol derivative and the internal standard.[13]
-
-
Quantification: The concentration of cortisol is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.[12]
Measurement of Lactate by Enzymatic Assay
Principle: This assay is based on the enzymatic conversion of lactate to pyruvate by lactate oxidase or lactate dehydrogenase, which is coupled to a reaction that produces a colored or fluorescent product.[15][16][17] The intensity of the color or fluorescence is proportional to the lactate concentration.
Procedure:
-
Sample Preparation: Serum, plasma, or cell culture media can be used. Samples may need to be deproteinized.[16][17]
-
Reagent Preparation: Prepare the working reagent by mixing the enzyme, substrate, and buffer according to the kit instructions.[15]
-
Assay:
-
Calculation: Determine the lactate concentration in the samples from the standard curve.[15]
Conclusion
This compound demonstrates significant potential as a biomarker for physiological stress and various diseases, particularly those involving altered oxygen transport. Its direct involvement in the physiological response to hypoxia and anemia provides a strong rationale for its use. While established biomarkers like cortisol and lactate offer valuable information, 2,3-DPG provides a unique window into red blood cell metabolism and oxygen delivery dynamics. The choice of biomarker will ultimately depend on the specific research question and the physiological system being investigated. The detailed protocols and comparative data presented in this guide are intended to facilitate the validation and integration of 2,3-DPG into future research and clinical applications.
References
- 1. nweb.eng.fiu.edu [nweb.eng.fiu.edu]
- 2. 2,3-Diphosphoglycerate: its role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced red cell 2,3-diphosphoglycerate concentrations in critical illness without decreased in vivo P50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Method-specific serum cortisol responses to the adrenocorticotrophin test: comparison of gas chromatography-mass spectrometry and five automated immunoassays -ORCA [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Human 2,3-Disphosphoglycerate (2,3-DPG) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Human 2,3-DPG(2,3-Diphosphoglycerate) ELISA Kit [elkbiotech.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Development of a candidate reference measurement procedure for the analysis of cortisol in human serum samples by isotope dilution-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of cortisol in human plasma by gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. labtest.com.br [labtest.com.br]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Comparing 2,3-DPG levels in fetal versus adult hemoglobin and their physiological implications
A comprehensive guide for researchers and drug development professionals on the differential roles of 2,3-Diphosphoglycerate in oxygen transport by fetal and adult hemoglobin, supported by quantitative data and experimental methodologies.
This guide provides a detailed comparison of the interaction between 2,3-Diphosphoglycerate (2,3-DPG) and fetal hemoglobin (HbF) versus adult hemoglobin (HbA), elucidating the profound physiological implications of their distinct binding affinities. Understanding these differences is crucial for research in areas such as hematology, neonatology, and the development of novel therapeutics for hemoglobinopathies.
Structural and Functional Differences
Adult hemoglobin (HbA) is a tetrameric protein composed of two alpha (α) and two beta (β) globin chains (α2β2). In contrast, fetal hemoglobin (HbF) consists of two alpha and two gamma (γ) chains (α2γ2). This seemingly subtle difference in subunit composition leads to a significant disparity in their oxygen-binding properties, primarily orchestrated by the allosteric effector 2,3-DPG.
2,3-DPG is a small organic molecule present in red blood cells that plays a pivotal role in modulating hemoglobin's affinity for oxygen. It binds to the central cavity of deoxygenated hemoglobin, stabilizing the "T" (tense) state, which has a lower affinity for oxygen. This stabilization facilitates the release of oxygen to the tissues.
The key distinction lies in the 2,3-DPG binding pocket of HbA and HbF. The β-chains of HbA contain a positively charged histidine residue (His143) that is crucial for the electrostatic interaction with the negatively charged 2,3-DPG molecule. In the γ-chains of HbF, this histidine is replaced by a neutral serine residue (Ser143). This substitution diminishes the binding affinity of 2,3-DPG for HbF.
Consequently, HbF binds 2,3-DPG less avidly than HbA. This reduced interaction means that at any given partial pressure of oxygen, HbF has a higher oxygen affinity than HbA. This "left-shift" in the oxygen-hemoglobin dissociation curve for HbF is physiologically vital for the fetus, as it enables efficient oxygen transfer from the maternal circulation (via HbA) to the fetal circulation (via HbF) across the placenta.
Quantitative Comparison of 2,3-DPG Levels
While the binding affinity of 2,3-DPG to HbF and HbA differs significantly, studies have shown that the intracellular concentration of 2,3-DPG in fetal and adult red blood cells is comparable. However, during pregnancy, the maternal red blood cells exhibit an increased concentration of 2,3-DPG, which further facilitates oxygen unloading to the fetus.
| Parameter | Fetal Red Blood Cells | Adult Red Blood Cells (Non-pregnant) | Maternal Red Blood Cells (Third Trimester) |
| 2,3-DPG Concentration | ~14.86 ± 2.04 µmol/g Hb[1] | Similar to fetal levels | ~17.0 µmol/g Hb (increased from ~16.1 µmol/g Hb in the first trimester) |
| 2,3-DPG Binding Affinity | Low | High | High |
| Oxygen Affinity (P50) | ~20 mmHg | ~27 mmHg | Increased P50 (right-shifted curve) |
P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.
Experimental Protocols
Measurement of 2,3-DPG Concentration in Erythrocytes
A common method for quantifying 2,3-DPG levels in red blood cells is through an enzymatic assay.
Principle: This assay is based on the enzymatic cleavage of 2,3-DPG by phosphoglycerate mutase (PGM), which requires 3-phosphoglycerate (3-PG) as a cofactor. The subsequent reaction involves the conversion of 3-PG to glyceraldehyde-3-phosphate, which is coupled to the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the initial concentration of 2,3-DPG.
Procedure:
-
Sample Preparation: Whole blood is collected in an anticoagulant (e.g., EDTA). Red blood cells are separated by centrifugation and washed with a saline solution. A hemolysate is prepared by lysing the red blood cells with a hypotonic solution.
-
Assay Reaction: The hemolysate is added to a reaction mixture containing the necessary enzymes (e.g., phosphoglycerate mutase, aldolase, triosephosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase) and substrates (e.g., 3-phosphoglycerate, ATP, NAD+).
-
Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer or a centrifugal analyzer.
-
Quantification: The 2,3-DPG concentration is calculated by comparing the absorbance change in the sample to that of a known standard.
Determination of 2,3-DPG Binding Affinity to Hemoglobin
Pulsed-field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy is a powerful technique to study the binding of small molecules like 2,3-DPG to macromolecules such as hemoglobin.
Principle: PFG-NMR measures the translational diffusion of molecules. When a small ligand like 2,3-DPG binds to a large protein like hemoglobin, its diffusion rate decreases significantly. By measuring the diffusion coefficient of 2,3-DPG in the presence of varying concentrations of hemoglobin, the dissociation constant (Kd) of the binding interaction can be determined.
Procedure:
-
Sample Preparation: Purified hemoglobin (HbA or HbF) solutions of known concentrations are prepared. Solutions of 2,3-DPG are also prepared.
-
NMR Spectroscopy: 31P PFG-NMR experiments are performed on samples containing a fixed concentration of 2,3-DPG and varying concentrations of hemoglobin.
-
Data Analysis: The diffusion coefficient of 2,3-DPG is measured for each sample. The fraction of bound 2,3-DPG is calculated based on the change in its diffusion coefficient.
-
Dissociation Constant (Kd) Determination: The Kd is determined by fitting the binding data to an appropriate binding isotherm model. A lower Kd value indicates a higher binding affinity.
Visualizing the Physiological Implications
The differential binding of 2,3-DPG to fetal and adult hemoglobin has a direct impact on the oxygen transport system, which can be visualized through the following diagrams.
Caption: Differential binding of 2,3-DPG to HbA and HbF.
Caption: Oxygen-hemoglobin dissociation curves for HbF and HbA.
Conclusion
The differential interaction of 2,3-DPG with fetal and adult hemoglobin is a classic example of molecular adaptation to meet specific physiological needs. The reduced affinity of HbF for 2,3-DPG ensures a high oxygen affinity, which is critical for fetal development. In contrast, the strong interaction between 2,3-DPG and HbA allows for efficient oxygen delivery to the tissues in adults. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for advancing research and developing targeted therapies for a range of hematological disorders.
References
Safety Operating Guide
Navigating the Disposal of 2,3-Diphosphoglyceric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Diphosphoglyceric Acid (2,3-DPG), a key intermediate in glycolysis. Adherence to these protocols is vital for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before handling, always wear appropriate Personal Protective Equipment (PPE):
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat to protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be followed in the absence of specific institutional guidelines to the contrary.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Due to the lack of a specific SDS and the potential hazards of similar compounds, all this compound waste, including the pure solid, contaminated labware (e.g., weigh boats, pipette tips), and prepared solutions, must be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder and any contaminated solid materials (e.g., paper towels, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Aqueous Solutions: Collect all solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes must be kept separate to prevent dangerous reactions.
-
Step 2: Proper Waste Container Labeling
-
Label Immediately: As soon as you begin collecting waste, affix a hazardous waste label to the container.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
For solutions, list all constituents and their approximate percentages (e.g., "this compound (~5%), Water (95%)").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
The specific hazards (e.g., "Irritant," "Handle with Care").
-
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.
-
Store away from incompatible materials, heat sources, and high-traffic areas.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. Drain disposal of most laboratory chemicals is prohibited to protect water treatment systems and the environment.[1]
-
Do Not Dispose in Regular Trash: Solid this compound and contaminated materials must not be disposed of in the regular trash.
Quantitative Data for General Non-Hazardous Aqueous Waste
For general guidance, the following table summarizes typical pH limits for the drain disposal of non-hazardous aqueous solutions. Note: This does not apply to this compound waste , but is provided as a reference for other, non-hazardous laboratory waste streams. Always confirm your institution's specific policies.
| Parameter | Permissible Range for Drain Disposal (for non-hazardous waste only) |
| pH | 5.5 - 11.0 |
Data compiled from general laboratory safety guidelines. Always consult your local EHS for specific requirements.
Decision Pathway for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for laboratory chemical waste, which should be applied to the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their institution.
References
Personal protective equipment for handling 2,3-Diphosphoglyceric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2,3-Diphosphoglyceric Acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A full-length laboratory coat to protect skin and clothing from potential splashes. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes to protect against spills and falling objects. |
In situations with a risk of aerosol generation, additional respiratory protection such as a face shield and a properly fitted respirator may be necessary.
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling.
-
Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures for acidic compounds.
Storage Plan:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
For the pentasodium salt of this compound, storage at -20°C is recommended for long-term stability.[2] While specific data for the acid form is limited, a cool and dry environment is a general best practice.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Disposal Protocol:
-
Waste Characterization: Due to its acidic nature, waste this compound should be considered hazardous.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Neutralization (for small quantities): For very small spills or residual amounts, neutralization with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be an option, followed by copious amounts of water. This should only be performed by trained personnel.
-
Chemical Waste Disposal: For larger quantities, the waste must be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain.[3]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water)
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing and solution preparation steps within a chemical fume hood.
-
Carefully weigh the desired amount of this compound using a calibrated balance.
-
Transfer the weighed solid to a clean, dry beaker.
-
Add a small amount of the solvent to the beaker and stir to dissolve the solid.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
If necessary, adjust the pH of the solution using a suitable buffer or dilute acid/base.
-
Label the stock solution container with the chemical name, concentration, preparation date, and your initials.
-
Store the stock solution under the appropriate conditions as outlined in the storage plan.
Safe Handling Workflow
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
